Dasotraline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXHIERZIRLOLD-DFIJPDEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675126-08-6 | |
| Record name | Dasotraline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DASOTRALINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VIY7J4C0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dasotraline Hydrochloride: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasotraline hydrochloride is a novel central nervous system (CNS) active agent characterized by its action as a dopamine and norepinephrine reuptake inhibitor (DNRI). Some literature also classifies it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), albeit with significantly lower potency for the serotonin transporter. Its primary mechanism of action involves the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This modulation of dopaminergic and noradrenergic signaling pathways forms the basis of its therapeutic potential in disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED). Dasotraline exhibits a distinctive pharmacokinetic profile, characterized by slow absorption and a long elimination half-life, which results in stable plasma concentrations over a 24-hour dosing period. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular targets, binding affinities, and the downstream signaling consequences of its action. Detailed experimental protocols for the characterization of such a compound are also provided, alongside visualizations of key pathways and workflows.
Core Mechanism of Action: Dual Reuptake Inhibition
This compound exerts its pharmacological effects by binding to and inhibiting the function of presynaptic monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2] By blocking these transporters, dasotraline prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the extracellular space, thereby enhancing and prolonging their signaling to postsynaptic receptors. While dasotraline also shows some affinity for the serotonin transporter (SERT), its potency is considerably lower compared to its effects on DAT and NET.[1][2]
Molecular Targets and Binding Affinity
The primary molecular targets of dasotraline are the dopamine and norepinephrine transporters. The affinity and potency of dasotraline for these transporters have been characterized in vitro using radiometric functional uptake assays.
Data Presentation: In Vitro and In Vivo Potency of Dasotraline
| Parameter | Dopamine Transporter (hDAT) | Norepinephrine Transporter (hNET) | Serotonin Transporter (hSERT) | Reference |
| IC50 (nM) | 3 | 4 | 15 | [1][2] |
| TO50 (ng/mL) | 32 | 109 | 276 | [1][2] |
IC50: The half maximal inhibitory concentration in functional uptake assays. A lower value indicates greater potency. TO50: The plasma concentration required for 50% transporter occupancy in vivo in mice. hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter.
Note: Specific Ki (binding affinity) values for dasotraline were not available in the public domain at the time of this review.
Downstream Signaling Pathways
The inhibition of dopamine and norepinephrine reuptake by dasotraline initiates a cascade of downstream signaling events within the postsynaptic neurons. While direct studies on the specific downstream signaling of dasotraline are limited in the public literature, the effects can be inferred from the well-established pathways modulated by elevated levels of dopamine and norepinephrine.
An increase in synaptic dopamine primarily leads to the stimulation of postsynaptic dopamine D1 and D2 receptors. Activation of D1 receptors typically stimulates the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).[5][6] Phosphorylated DARPP-32 is a potent inhibitor of Protein Phosphatase 1 (PP1), leading to an amplification of the signaling cascade.
Elevated norepinephrine levels in the synapse result in the activation of adrenergic receptors. Similar to dopamine D1 receptors, β-adrenergic receptors are Gs-coupled and their activation also leads to an increase in cAMP and subsequent PKA activation.[7]
Visualization: Downstream Signaling of Dasotraline
Experimental Protocols
The characterization of a monoamine reuptake inhibitor like dasotraline involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a specific transporter by quantifying its ability to compete with a radiolabeled ligand known to bind to the target.
Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[8]
-
-
Competition Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is incubated with the prepared cell membranes.
-
Increasing concentrations of dasotraline (the competing, unlabeled ligand) are added to the incubation mixture.
-
The reaction is incubated to allow for binding equilibrium to be reached (e.g., 60-120 minutes at a specific temperature, such as room temperature or 4°C).[9]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.[8]
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known selective ligand for the respective transporter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of dasotraline.
-
The IC50 value is determined from the resulting sigmoidal curve using non-linear regression.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Visualization: Experimental Workflow for Radioligand Binding Assay
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DARPP-32 Is a Robust Integrator of Dopamine and Glutamate Signals | PLOS Computational Biology [journals.plos.org]
- 4. Dopamine- and cAMP-regulated Phosphoprotein of 32-kDa (DARPP-32)-dependent Activation of Extracellular Signal-regulated Kinase (ERK) and Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling in Experimental Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THERAPEUTIC TARGETING OF “DARPP-32”: A KEY SIGNALING MOLECULE IN THE DOPIMINERGIC PATHWAY FOR THE TREATMENT OF OPIATE ADDICTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DARPP-32 Phosphorylation Interactive Pathway [rndsystems.com]
- 7. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
Dasotraline Hydrochloride: A Comprehensive Technical Guide on its Pharmacodynamics in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasotraline hydrochloride is a novel psychostimulant that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with a primary affinity for dopamine and norepinephrine transporters.[1] Developed for the potential treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED), its unique pharmacokinetic and pharmacodynamic profile distinguishes it from other medications in its class. This technical guide provides an in-depth exploration of the pharmacodynamics of dasotraline in the central nervous system (CNS), presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. Although Sunovion withdrew its New Drug Applications (NDAs) for dasotraline, citing the need for further clinical studies, the compound remains a subject of scientific interest.[2]
Mechanism of Action
Dasotraline is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), and a weaker inhibitor of the serotonin transporter (SERT).[3] By blocking these transporters, dasotraline increases the extracellular concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin in the synaptic cleft, thereby enhancing neurotransmission. This triple reuptake inhibition is believed to be the primary mechanism underlying its therapeutic effects in disorders characterized by dysregulation of these neurotransmitter systems.[1]
dot
Caption: Mechanism of action of dasotraline.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data regarding the pharmacodynamics of dasotraline.
Table 1: In Vitro Transporter Binding Affinities
| Transporter | IC50 (nM) | Reference |
| Human Dopamine Transporter (hDAT) | 3 | [4] |
| Human Norepinephrine Transporter (hNET) | 4 | [4] |
| Human Serotonin Transporter (hSERT) | 15 | [4] |
Table 2: Ex Vivo Transporter Occupancy in Mice
| Transporter | TO50 (ng/mL) | Reference |
| Dopamine Transporter (DAT) | 32 | [4] |
| Norepinephrine Transporter (NET) | 109 | [4] |
| Serotonin Transporter (SERT) | 276 | [4] |
Table 3: In Vivo Transporter Occupancy in Baboons (SPECT)
| Transporter | Occupancy (%) at 0.2 mg/kg IV | Reference |
| Dopamine Transporter (DAT) | 87 | [4] |
| Norepinephrine Transporter (NET) | 20 | [4] |
| Serotonin Transporter (SERT) | 20 | [4] |
Table 4: In Vivo Transporter Occupancy in Rhesus Monkeys (PET)
| Dose (mg/kg IV) | Striatal DAT Occupancy (%) | Reference |
| 0.1 | 54 | [5] |
| 0.2 | 68 | [5] |
Table 5: Clinical Efficacy in Adults with ADHD (4-week study)
| Treatment Group | Change from Baseline in ADHD RS-IV Total Score | p-value vs. Placebo | Reference |
| Dasotraline 4 mg/day | -12.4 | 0.076 | [6] |
| Dasotraline 8 mg/day | -13.9 | 0.019 | [6] |
| Placebo | -9.7 | - | [6] |
Table 6: Clinical Efficacy in Children with ADHD (6-week study)
| Treatment Group | Change from Baseline in ADHD RS-IV HV Total Score | p-value vs. Placebo | Reference |
| Dasotraline 2 mg/day | -11.8 | Not Significant | [7] |
| Dasotraline 4 mg/day | -17.5 | < 0.001 | [7] |
| Placebo | -11.4 | - | [7] |
Table 7: Clinical Efficacy in Adults with Binge Eating Disorder (12-week study)
| Treatment Group | Change in Binge-Eating Days per Week | p-value vs. Placebo | Reference |
| Dasotraline 4 mg/day | -3.21 | Not Significant | [8] |
| Dasotraline 6 mg/day | -3.47 | 0.0045 | [8] |
| Placebo | -2.92 | - | [8] |
Experimental Protocols
This section details the methodologies employed in key preclinical and clinical studies to elucidate the pharmacodynamics of dasotraline.
In Vitro Radiometric Functional Uptake Assays
-
Objective: To determine the inhibitory potency of dasotraline on human dopamine, norepinephrine, and serotonin transporters.
-
Methodology:
-
HEK293 cells stably expressing either hDAT, hNET, or hSERT were used.
-
Cells were washed with Krebs-Henseleit buffer (KHB).
-
Cells were incubated with varying concentrations of dasotraline for 5 minutes at room temperature.
-
A radiolabeled substrate ([³H]-dopamine for hDAT, [³H]-norepinephrine for hNET, or [³H]-serotonin for hSERT) was added, and the incubation continued for a specified period (e.g., 1-3 minutes).
-
Uptake was terminated by washing the cells with ice-cold KHB.
-
Cells were lysed, and the intracellular radioactivity was quantified using liquid scintillation counting.
-
IC50 values were calculated by non-linear regression analysis of the concentration-response curves.[9]
-
dot
Caption: Workflow for in vitro radiometric uptake assays.
In Vivo Positron Emission Tomography (PET) Studies in Rhesus Monkeys
-
Objective: To determine the in vivo occupancy of dopamine transporters by dasotraline and its effect on synaptic dopamine levels.
-
Methodology:
-
Rhesus monkeys underwent PET scans at baseline and after intravenous administration of dasotraline.
-
For DAT occupancy, the radiotracer [¹⁸F]-FE-PE2I was used. Reductions in radiotracer binding after dasotraline administration were used to calculate DAT occupancy.
-
For changes in synaptic dopamine, the D2 receptor radiotracer [¹¹C]-Raclopride was used. A reduction in [¹¹C]-Raclopride binding indicates an increase in synaptic dopamine, which competes with the radiotracer for D2 receptor binding.
-
Dynamic PET imaging data were acquired and reconstructed.
-
Regions of interest (e.g., striatum) were defined on co-registered MRI scans.
-
Time-activity curves were generated to estimate kinetic parameters and calculate transporter occupancy and changes in dopamine levels.[5]
-
dot
Caption: Workflow for in vivo PET studies.
Clinical Trial in Adults with ADHD (NCT01692782)
-
Objective: To evaluate the efficacy and safety of dasotraline in adults with ADHD.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, 4-week study.[3]
-
Patient Population: Adult outpatients meeting DSM-IV-TR criteria for ADHD.[3]
-
Intervention: Once-daily oral doses of dasotraline (4 mg or 8 mg) or placebo.[3]
-
Primary Efficacy Endpoint: Change from baseline at week 4 in the ADHD Rating Scale, Version IV (ADHD RS-IV) total score.[3]
-
Secondary Efficacy Endpoints: Change from baseline in the Clinical Global Impression, Severity (CGI-S) scale, modified for ADHD symptoms.[3]
-
Statistical Analysis: Efficacy analyses were performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to analyze the change from baseline in the primary and secondary efficacy endpoints.
Clinical Trial in Adults with Binge Eating Disorder (NCT02428088)
-
Objective: To evaluate the efficacy and safety of dasotraline in adults with BED.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, 12-week, fixed-dose study.[8][10]
-
Patient Population: Patients meeting Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) criteria for BED.[8]
-
Intervention: Once-daily oral fixed doses of dasotraline (4 mg or 6 mg) or placebo. Patients randomized to 6 mg/d received 4 mg/d for the first 2 weeks, then increased to 6 mg/d.[10]
-
Primary Efficacy Endpoint: Change from baseline in the number of binge-eating days per week at week 12.[8]
-
Secondary Efficacy Endpoints: Change from baseline in the Binge Eating Clinical Global Impression-Severity (BE-CGI-S) scale and the Yale-Brown Obsessive-Compulsive Scale Modified for Binge Eating (YBOCS-BE).[8]
-
Statistical Analysis: The primary efficacy analysis was performed using a mixed-model for repeated measures (MMRM) on the intent-to-treat (ITT) population.
Signaling Pathways and Logical Relationships
The pharmacodynamic effects of dasotraline are initiated by its binding to and inhibition of DAT and NET. This leads to a cascade of downstream events, ultimately resulting in the modulation of neuronal activity and behavior.
dot
Caption: Postulated signaling cascade following dasotraline administration.
Conclusion
This compound is a potent dual dopamine and norepinephrine reuptake inhibitor with weaker effects on serotonin reuptake. Its pharmacodynamic profile, characterized by high affinity for DAT and NET, leads to significant transporter occupancy and subsequent increases in synaptic monoamine levels. Preclinical and clinical studies have demonstrated its potential efficacy in treating ADHD and BED. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the CNS pharmacodynamics of dasotraline and related compounds. While its development has been halted, the scientific understanding gained from its investigation contributes valuable knowledge to the field of neuropsychopharmacology.
References
- 1. Efficacy and safety of dasotraline in attention-deficit hyperactivity disorder: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analysis Associates Dasotraline with Some Reduction in ADHD Symptoms [adhdevidence.org]
- 3. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The rate of dasotraline brain entry is slow following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. librarysearch.abertay.ac.uk [librarysearch.abertay.ac.uk]
- 7. Dasotraline in Children with Attention-Deficit/Hyperactivity Disorder: A Six-Week, Placebo-Controlled, Fixed-Dose Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine (Sertraline)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, the active pharmaceutical ingredient known as sertraline. Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.[1] The synthesis of this compound is of significant interest due to the presence of two chiral centers, which result in four possible stereoisomers.[2] The therapeutically active isomer is the (1S,4S)-enantiomer.[3] This guide details both racemic and enantioselective synthetic strategies, providing structured data and experimental protocols for key transformations.
Racemic Synthesis and Resolution
The commercial production of sertraline has often relied on the synthesis of a racemic mixture followed by resolution to isolate the desired (1S,4S)-enantiomer.[4] A common approach involves the condensation of 4-(3,4-dichlorophenyl)-1-tetralone with methylamine to form a Schiff base, which is then reduced to the racemic cis and trans amines. The desired cis-racemic amine is then resolved.
Synthesis of the Key Intermediate: 4-(3,4-Dichlorophenyl)-1-tetralone
The key starting material for many sertraline syntheses is 4-(3,4-dichlorophenyl)-1-tetralone.[3] This intermediate can be synthesized via a Friedel-Crafts reaction between 1-naphthol and o-dichlorobenzene.[5]
Reductive Amination of 4-(3,4-Dichlorophenyl)-1-tetralone
The tetralone intermediate undergoes reductive amination with methylamine. Historically, this reaction was catalyzed by titanium tetrachloride (TiCl₄), a highly corrosive reagent.[3][6] More recent industrial processes have sought to replace TiCl₄ with more environmentally friendly reagents like molecular sieves or by optimizing reaction conditions to avoid the need for a dehydrating agent.[6][7] The reduction of the resulting imine or N-oxide intermediate is stereoselective, favoring the formation of the cis-racemic amine.[6]
Resolution of (±)-cis-Sertraline
The resolution of the racemic cis-amine is a critical step in the industrial synthesis. This is typically achieved by fractional crystallization using a chiral resolving agent, most commonly D-mandelic acid.[4][6] The (1S,4S)-enantiomer forms a less soluble salt with D-mandelic acid, allowing for its separation.
Experimental Protocol: Resolution of (±)-cis-Sertraline with D-(-)-mandelic acid [3]
-
The racemic cis-amine is dissolved in ethanol.
-
An equimolar amount of R-(-)-mandelic acid is added to the solution.
-
The mixture is stirred at 25°C for 6 hours to allow for the crystallization of the mandelic acid salt of the (1S,4S)-isomer.
-
The precipitated salt is collected by filtration and washed with ethanol.
-
The mandelic acid salt is then treated with a base, such as aqueous NaOH, and extracted with a solvent like dichloromethane to liberate the free (1S,4S)-amine.[6]
-
The free amine is then converted to the hydrochloride salt by treatment with HCl in ethanol.[6]
| Step | Reagents and Conditions | Yield | Purity/Stereoselectivity | Reference |
| Resolution | R-(-)-mandelic acid, ethanol, 25°C, 6h | 68% (total after second crop) | High optical purity | [3] |
| Salt Break | CH₂Cl₂, 2M aqueous NaOH | - | - | [6] |
| HCl salt formation | Ethanol, 6.8 M HCl in ethanol | 85% | - | [6] |
Logical Flow of Racemic Synthesis and Resolution
Caption: Racemic synthesis and resolution workflow for sertraline.
Enantioselective Synthesis
To circumvent the loss of 50% of the material in the resolution of a racemate, several enantioselective syntheses have been developed. These methods aim to establish the desired stereochemistry early in the synthetic sequence.
Asymmetric Synthesis via Intramolecular Nucleophilic Addition
One efficient enantioselective approach involves an intramolecular nucleophilic addition to an imine.[4][8] This synthesis starts from 3,4-dichlorocinnamic acid and utilizes a chiral auxiliary to introduce the stereocenter at the C4 position.
Key Steps and Quantitative Data [4]
| Step | Starting Material | Reagents and Conditions | Product | Yield | Stereoselectivity |
| 1 | 3,4-Dichlorocinnamic acid & (S)-2-phenyloxazolidine | Ho's procedure | Cinnamic imide 7 | 94% | - |
| 2 | Cinnamic imide 7 | Arylmagnesium bromide 5, CuBr·SMe₂ | Imide 8 | 90% | Complete diastereoselectivity |
| 3 | Imide 8 | NaBH₄, THF-H₂O | Alcohol 9 | 91% | - |
| 4 | Alcohol 9 | I₂, PPh₃, imidazole; then 2N HCl | Iodoaldehyde 10 | 83% | - |
| 5 | Iodoaldehyde 10 | Methylamine (2.0 M in THF) | Iodoimine 3 | Quantitative | - |
| 6 | Iodoimine 3 | t-BuLi, THF-toluene (1:1) | Sertraline | 69% | Single diastereoisomer |
Overall Yield: 45% over six steps from 3,4-dichlorocinnamic acid.[4]
Experimental Protocol: Stereoselective Ring Closure [4]
-
The iodoimine precursor is formed quantitatively from the corresponding aldehyde and methylamine (2.0 M in THF).
-
The ring closure is facilitated by treating the iodoimine with t-BuLi (2.0 equivalents) in a 1:1 mixture of THF and toluene.
-
The reaction yields sertraline as a single diastereoisomer.
Workflow for Enantioselective Synthesis
Caption: Enantioselective synthesis of sertraline workflow.
Chemoenzymatic Synthesis
A chemoenzymatic approach offers a green alternative for the synthesis of sertraline. This method utilizes a ketoreductase (KRED) for the stereoselective reduction of the racemic tetralone intermediate.
Key Steps in Chemoenzymatic Synthesis [9]
-
Selective Bioreduction: A ketoreductase catalyzes the selective reduction of racemic 4-(3,4-dichlorophenyl)-1-tetralone to the (S,S)-alcohol precursor.
-
Oxidation: The resulting alcohol is oxidized. This can be achieved chemically (e.g., NaOCl/AZADO) or enzymatically (e.g., Trametes versicolor laccase/AZADO).
-
Reductive Amination: The final step involves a direct amination with methylamine followed by reduction with NaBH₄ to yield (S,S)-sertraline.
This method can achieve an overall yield of 16% from the racemic ketone.[9]
Chemoenzymatic Synthesis Workflow
Caption: Chemoenzymatic synthesis of sertraline workflow.
Conclusion
The synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine (sertraline) has evolved from racemic syntheses requiring challenging resolutions to more efficient and stereoselective methods. The choice of synthetic route in an industrial setting often depends on a balance of factors including cost, efficiency, stereoselectivity, and environmental impact. The development of enantioselective and chemoenzymatic routes represents significant progress in the sustainable production of this important pharmaceutical agent. This guide provides researchers and drug development professionals with a detailed overview of the key synthetic strategies and the experimental data associated with them, facilitating further research and process optimization.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Stereoselective separation of (1S, 4S)-sertraline from medicinal reaction mixtures by countercurrent chromatography with hydroxypropyl-β-cyclodextrin as stereoselective selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2003099761A1 - Process for the manufacture of sertraline - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Dasotraline Hydrochloride: A Preclinical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dasotraline, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[1] This technical guide provides an in-depth overview of the preclinical pharmacology of dasotraline hydrochloride. Dasotraline demonstrates potent and preferential inhibition of dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT).[2] This profile is supported by in vitro binding and uptake assays, in vivo transporter occupancy studies in multiple species, and in vivo microdialysis studies demonstrating increases in extracellular dopamine and norepinephrine. The compound exhibits a pharmacokinetic profile characterized by slow absorption and a long elimination half-life.[3] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
Dasotraline is a triple reuptake inhibitor with a predominant affinity for the dopamine and norepinephrine transporters and a weaker action on the serotonin transporter.[3] Its primary mechanism of action involves blocking the presynaptic reuptake of dopamine and norepinephrine, thereby increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft and enhancing dopaminergic and noradrenergic neurotransmission.[4]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of dasotraline.
Table 1: In Vitro Monoamine Transporter Inhibition
| Transporter | IC₅₀ (nM) | Reference |
| Human Dopamine Transporter (hDAT) | 3 | [5][6] |
| Human Norepinephrine Transporter (hNET) | 4 | [5][6] |
| Human Serotonin Transporter (hSERT) | 15 | [5][6] |
Table 2: In Vivo Monoamine Transporter Occupancy
| Species | Transporter | Method | Dose | Occupancy | Plasma Concentration for 50% Occupancy (TO₅₀ / IC₅₀) | Reference |
| Mouse | DAT | Ex vivo | - | Concentration-dependent | 32 ng/mL | [5][7] |
| NET | Ex vivo | - | Concentration-dependent | 109 ng/mL | [5][7] | |
| SERT | Ex vivo | - | Concentration-dependent | 276 ng/mL | [5][7] | |
| Baboon | DAT | SPECT | 0.2 mg/kg i.v. | 87% | - | [5][7] |
| NET | SPECT | 0.2 mg/kg i.v. | 20% | - | [5][7] | |
| SERT | SPECT | 0.2 mg/kg i.v. | 20% | - | [5][7] | |
| Rhesus Monkey | DAT | PET | 0.1 mg/kg i.v. | 54% | - | [8] |
| DAT | PET | 0.2 mg/kg i.v. | 68% | - | [8] | |
| Human | DAT | PET | 8-16 mg (single oral) | 33-49% | 4.5 ng/mL | [9][10] |
| SERT | PET | 8-16 mg (single oral) | 2-14% | Not determined | [9][10] |
Table 3: In Vivo Microdialysis - Effects on Extracellular Neurotransmitter Levels in Rats
| Brain Region | Neurotransmitter | Effect | Duration | Reference |
| Prefrontal Cortex | Dopamine | Sustained Increase | > 4 hours | [5][7] |
| Norepinephrine | Sustained Increase | > 4 hours | [5][7] | |
| Striatum | Dopamine | Sustained Increase | > 4 hours | [5][7] |
Table 4: Preclinical Pharmacokinetics
| Species | Administration | Tₘₐₓ | T₁/₂ | Reference |
| Human | Oral (0.2-36 mg) | ~10-12 hours | 47-77 hours | [3] |
Experimental Protocols
Detailed experimental protocols for the key preclinical studies are outlined below. It should be noted that while general methodologies are described, specific parameters for the dasotraline studies were not always available in the public domain.
In Vitro Radiometric Functional Uptake Assays
These assays measure the ability of dasotraline to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence in appropriate media.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
On the day of the experiment, the culture medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then pre-incubated for a short period (e.g., 10-20 minutes) at room temperature with varying concentrations of this compound or vehicle.
-
A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.
-
The incubation is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
Uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for each transporter. The concentration of dasotraline that produces 50% inhibition of the specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.
Ex Vivo Transporter Occupancy Studies in Mice
These studies determine the in vivo binding of dasotraline to monoamine transporters in the brain after systemic administration.
Methodology:
-
Drug Administration: Mice are administered various doses of this compound or vehicle via an appropriate route (e.g., oral gavage or subcutaneous injection).
-
Tissue Collection: At a specified time point after dosing, animals are euthanized, and their brains are rapidly removed and dissected to isolate specific regions rich in the transporters of interest (e.g., striatum for DAT, hippocampus or cortex for NET and SERT).
-
Radioligand Binding:
-
Brain tissue is homogenized in a suitable buffer.
-
The homogenates are incubated with a specific radioligand that binds to the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT).
-
The incubation is carried out to equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by scintillation counting.
-
-
Data Analysis: The specific binding in drug-treated animals is compared to that in vehicle-treated animals. The percentage of transporter occupancy is calculated as: [1 - (Specific Binding in Drug-Treated / Specific Binding in Vehicle-Treated)] x 100. The dose or plasma concentration required to produce 50% occupancy (ED₅₀ or TO₅₀) is then determined.
In Vivo Microdialysis in Rats
This technique allows for the measurement of extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
Methodology:
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., prefrontal cortex or striatum). Animals are allowed to recover from surgery.
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
This compound or vehicle is administered.
-
Dialysate samples continue to be collected at regular intervals for several hours post-administration.
-
-
Neurochemical Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Neurotransmitter levels in the post-treatment samples are expressed as a percentage of the average baseline concentration.
In Vivo SPECT/PET Imaging in Non-Human Primates
These imaging techniques are used to non-invasively measure the occupancy of monoamine transporters in the living brain.
Methodology:
-
Animal Preparation: Baboons or rhesus monkeys are anesthetized and positioned in the scanner. An intravenous line is placed for radiotracer and drug administration.
-
Imaging Procedure:
-
A baseline scan is performed after the intravenous injection of a specific radiotracer for the transporter of interest (e.g., [¹¹C]PE2I for DAT, [¹¹C]DASB for SERT for PET, or a suitable SPECT ligand).
-
Dynamic images are acquired over a period of time to measure the baseline binding of the radiotracer.
-
On a separate occasion, after a washout period, the animal is administered this compound.
-
Following drug administration, a second scan is performed with the same radiotracer to measure the post-treatment binding.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the brain images, corresponding to areas with high transporter density (e.g., striatum) and a reference region with negligible transporter density (e.g., cerebellum).
-
The binding potential (BP) or specific-to-nonspecific equilibrium partition coefficient (V"T) is calculated for each scan.
-
Transporter occupancy is calculated as the percentage reduction in specific binding from the baseline to the post-drug scan: [(Baseline BP - Post-drug BP) / Baseline BP] x 100.
-
Conclusion
The preclinical pharmacological profile of this compound is characterized by potent and preferential inhibition of the dopamine and norepinephrine transporters. This is consistently demonstrated across in vitro and in vivo studies. The in vitro data reveal high affinity for DAT and NET with lower affinity for SERT. In vivo studies confirm this preference, with substantial occupancy of DAT and NET at relevant doses and plasma concentrations, leading to sustained increases in extracellular levels of dopamine and norepinephrine in key brain regions. The unique pharmacokinetic profile, with its slow absorption and long half-life, suggests the potential for stable, once-daily dosing. These preclinical findings provide a strong rationale for the clinical investigation of dasotraline in disorders where dopaminergic and noradrenergic dysfunction is implicated.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. Dasotraline is an investigational compound and its safety and efficacy have not been fully established.
References
- 1. The relationship between dose and serotonin transporter occupancy of antidepressants—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging dopamine transmission in the frontal cortex: a simultaneous microdialysis and [11C]FLB 457 PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. The rate of dasotraline brain entry is slow following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SEP-225289 serotonin and dopamine transporter occupancy: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dasotraline Hydrochloride and Dopamine Transporter Occupancy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacology of dasotraline hydrochloride, with a specific focus on its interaction with the dopamine transporter (DAT). Dasotraline is a novel dual dopamine and norepinephrine reuptake inhibitor (DNRI) that has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[1][2] Its distinct pharmacokinetic profile, characterized by a slow absorption and long elimination half-life, results in stable plasma concentrations, allowing for once-daily dosing.[2][3] This guide synthesizes preclinical and clinical data to provide a comprehensive overview of dasotraline's transporter occupancy, mechanism of action, and the experimental methodologies used in its evaluation.
Quantitative Analysis of Transporter Occupancy
The following tables summarize the key quantitative data from preclinical and clinical studies on dasotraline's occupancy of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Table 1: Preclinical Transporter Occupancy of Dasotraline
| Species | Method | Transporter | Dose/Concentration | Mean Occupancy (%) | Reference |
| Mouse | ex vivo | DAT | TO50: 32 ng/mL | 50 | [4] |
| NET | TO50: 109 ng/mL | 50 | [4] | ||
| SERT | TO50: 276 ng/mL | 50 | [4] | ||
| Baboon | SPECT Imaging | DAT | 0.2 mg/kg i.v. | 87 | [4] |
| NET | 0.2 mg/kg i.v. | 20 | [4] | ||
| SERT | 0.2 mg/kg i.v. | 20 | [4] | ||
| Rhesus Monkey | PET Imaging | DAT | 0.1 mg/kg i.v. | 54 | [5] |
| DAT | 0.2 mg/kg i.v. | 68 | [5] |
Table 2: Clinical Dopamine and Serotonin Transporter Occupancy of Dasotraline in Humans
| Dose (oral) | Mean DAT Occupancy (%) (± SD) | Mean SERT Occupancy (%) (± SD) | Reference |
| 8 mg | 33 (± 11) | 2 (± 13) | [4] |
| 12 mg | 44 (± 4) | 9 (± 10) | [4] |
| 16 mg | 49 (± 7) | 14 (± 15) | [4] |
Table 3: Estimated Clinical Dopamine Transporter Occupancy and Plasma Concentrations
| Daily Dose (oral) | Estimated Steady-State Plasma Concentration | Estimated DAT Occupancy (%) | Reference |
| 4 mg | 8 ng/mL | 56 | [6] |
| 8 mg | 18 ng/mL | 71 | [6] |
Mechanism of Action
Dasotraline functions as a potent and balanced inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a weaker effect on the serotonin transporter (SERT).[7][8] By blocking these transporters, dasotraline increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. This dual mechanism is believed to be the basis for its therapeutic effects in disorders such as ADHD.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin transporter occupancy of high-dose selective serotonin reuptake inhibitors during major depressive disorder measured with [11C]DASB positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The rate of dasotraline brain entry is slow following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, distribution, metabolism, and excretion of [14C]‐dasotraline in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity… [ouci.dntb.gov.ua]
- 7. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute occupancy of brain serotonin transporter by sertraline as measured by [11C]DASB and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Dasotraline Hydrochloride: A Technical Overview of Norepinephrine Transporter Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the affinity of dasotraline hydrochloride for the norepinephrine transporter (NET). Dasotraline is a dual dopamine and norepinephrine transporter inhibitor that has been investigated for the treatment of various neuropsychiatric disorders.[1][2][3] This document consolidates quantitative data, details experimental methodologies, and presents visual diagrams of the relevant biological pathways and experimental workflows.
Core Data: Norepinephrine Transporter Affinity
Dasotraline exhibits a high affinity for the human norepinephrine transporter (hNET). In vitro studies have consistently demonstrated its potent inhibitory activity. The primary measure of this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of dasotraline required to inhibit 50% of norepinephrine uptake by the transporter.
Quantitative data from in vitro radiometric functional uptake assays are summarized in the table below. These assays measure the ability of dasotraline to block the uptake of a radiolabeled substrate into cells engineered to express the human norepinephrine transporter.
| Compound | Transporter | Assay Type | IC50 (nM) | Reference |
| Dasotraline | Human Norepinephrine Transporter (hNET) | Radiometric Functional Uptake | 4 | [1][2][3] |
| Dasotraline | Human Dopamine Transporter (hDAT) | Radiometric Functional Uptake | 3 | [1][2][3] |
| Dasotraline | Human Serotonin Transporter (hSERT) | Radiometric Functional Uptake | 15 | [1][2][3] |
Table 1: In Vitro Inhibitory Potency of Dasotraline at Human Monoamine Transporters.
Mechanism of Action: Norepinephrine Transporter Inhibition
The norepinephrine transporter is a key protein in the regulation of noradrenergic signaling in the brain. Located on the presynaptic membrane of noradrenergic neurons, its primary function is to clear norepinephrine from the synaptic cleft, thereby terminating its signaling activity. Dasotraline exerts its effect by binding to and inhibiting the function of NET. This inhibition leads to an increase in the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
Caption: Dasotraline inhibits the reuptake of norepinephrine at the presynaptic transporter.
Experimental Protocols
The determination of dasotraline's affinity for the norepinephrine transporter is typically achieved through in vitro radioligand uptake assays. While specific protocols for dasotraline are proprietary, the following represents a generalized, yet detailed, methodology based on standard practices in the field for this type of assessment.
Objective: To determine the IC50 value of this compound for the inhibition of norepinephrine uptake via the human norepinephrine transporter (hNET) expressed in a mammalian cell line.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the cDNA encoding the human norepinephrine transporter (hNET).
-
Radioligand: [³H]-Norepinephrine.
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution, with subsequent serial dilutions.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4).
-
Non-specific Uptake Control: A known potent NET inhibitor, such as desipramine or nisoxetine, at a concentration sufficient to saturate the transporters (e.g., 10 µM).
-
Scintillation Cocktail: A liquid scintillation fluid compatible with aqueous samples.
-
Instrumentation: Liquid scintillation counter, cell culture equipment, multi-channel pipettes, and filter plates or a cell harvester.
Procedure:
-
Cell Culture and Plating:
-
HEK293-hNET cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
-
Assay Preparation:
-
On the day of the experiment, the cell culture medium is aspirated.
-
The cell monolayers are washed with KRH buffer.
-
Cells are pre-incubated with varying concentrations of this compound or the non-specific uptake control in KRH buffer for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C or room temperature).
-
-
Uptake Assay:
-
The uptake reaction is initiated by adding [³H]-Norepinephrine (at a concentration close to its Km for the transporter) to each well.
-
The incubation is allowed to proceed for a short, defined period (e.g., 10-20 minutes) during which norepinephrine uptake is linear.
-
-
Termination of Uptake:
-
The uptake is terminated by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold KRH buffer to remove extracellular radioligand.
-
-
Cell Lysis and Scintillation Counting:
-
A lysis buffer is added to each well to solubilize the cells and release the intracellular radioligand.
-
The lysate is transferred to scintillation vials, and a scintillation cocktail is added.
-
The radioactivity in each sample is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are analyzed to determine the concentration of dasotraline that inhibits 50% of the specific uptake of [³H]-Norepinephrine.
-
Specific uptake is calculated by subtracting the non-specific uptake (in the presence of a saturating concentration of a standard inhibitor) from the total uptake (in the absence of any inhibitor).
-
The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
-
Caption: Workflow for a radioligand uptake assay to determine IC50 values.
References
- 1. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dasotraline Hydrochloride: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasotraline hydrochloride, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), underwent a comprehensive development program for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[1] Structurally a stereoisomer of desmethylsertraline, the active metabolite of the widely-used antidepressant sertraline, dasotraline was initially investigated by Sepracor for major depressive disorder before its development was continued by Sunovion Pharmaceuticals.[1][2] Despite demonstrating some efficacy in clinical trials, the development of dasotraline was ultimately discontinued.[3] This technical guide provides an in-depth history of its discovery and development, including a summary of key clinical trial data, detailed experimental protocols, and visualizations of its signaling pathway and development lifecycle.
Discovery and Preclinical Development
Dasotraline, also known as SEP-225,289, originated from the research efforts of Sepracor Inc.[2][4] The company, which was later acquired by Sumitomo Dainippon Pharma and renamed Sunovion Pharmaceuticals, initially explored dasotraline as a potential treatment for major depressive disorder.[3][5][6] Preclinical studies revealed its mechanism of action as a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine.[7]
Mechanism of Action
Dasotraline is a triple reuptake inhibitor, meaning it blocks the transporter proteins responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) into presynaptic neurons.[8] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. In preclinical studies, dasotraline was shown to dose-dependently decrease the spontaneous firing rate of norepinephrine neurons in the locus coeruleus, dopamine neurons in the ventral tegmental area, and serotonin neurons in the dorsal raphe through the activation of their respective autoreceptors.[8]
Clinical Development Program
The clinical development of dasotraline spanned several years and investigated its efficacy and safety in multiple indications, most notably ADHD and BED.
Early Clinical Development for Major Depressive Disorder
Initial clinical trials by Sepracor focused on major depressive disorder. However, in 2010, the company discontinued the development of dasotraline for this indication.[2]
Development for Attention-Deficit/Hyperactivity Disorder (ADHD)
Sunovion later initiated a robust clinical development program for dasotraline in both adult and pediatric populations with ADHD.
A pivotal study in the adult ADHD program was a randomized, double-blind, placebo-controlled, proof-of-concept trial.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from the clinical development program of dasotraline.
Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Value | Reference |
| Mechanism of Action | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) | [1] |
| Dopamine Transporter (DAT) IC50 | 4 nM | [8] |
| Norepinephrine Transporter (NET) IC50 | 6 nM | [8] |
| Serotonin Transporter (SERT) IC50 | 11 nM | [8] |
| Half-life | 47-77 hours | [10] |
Efficacy in Adult ADHD: 8-Week Fixed-Dose Study (NCT02276209)[11]
| Endpoint | Dasotraline 4 mg/day (n=~150) | Dasotraline 6 mg/day (n=~150) | Placebo (n=~150) | p-value (vs. Placebo) |
| Change from Baseline in ADHD RS-IV Total Score | -15.0 | -16.5 | -13.9 | 4mg: n.s.; 6mg: 0.074 (Hochberg corrected), 0.037 (uncorrected) |
| Change from Baseline in CGI-S Score | Not significant | Significant Improvement | - | 6mg: 0.011 (uncorrected) |
n.s. = not significant
Efficacy in Binge Eating Disorder: 12-Week Flexible-Dose Study (NCT02564588)[12]
| Endpoint | Dasotraline 4-8 mg/day (n=157) | Placebo (n=158) | p-value |
| Reduction in Binge-Eating Days per Week (LS Mean Difference) | -0.99 | - | < 0.0001 |
| 4-Week Cessation of Binge Eating | 46.5% | 20.6% | < 0.0001 |
Efficacy in Binge Eating Disorder: 12-Week Fixed-Dose Study (SEP360-321)[13][14]
| Endpoint | Dasotraline 4 mg/day (n=161) | Dasotraline 6 mg/day (n=162) | Placebo (n=162) | p-value (vs. Placebo) |
| Change in Binge-Eating Days per Week | -3.21 | -3.47 | -2.92 | 4mg: n.s.; 6mg: 0.0045 |
Common Treatment-Emergent Adverse Events (≥10% in Dasotraline Group)[12][13]
| Adverse Event | Dasotraline (Flexible Dose BED Study) | Placebo (Flexible Dose BED Study) | Dasotraline (Fixed Dose BED Study) |
| Insomnia | 44.6% | 8.1% | ≥10% |
| Dry Mouth | 27.4% | 5.0% | ≥10% |
| Decreased Appetite | 19.7% | 6.9% | ≥10% |
| Anxiety | 17.8% | 2.5% | ≥10% |
| Nausea | 12.7% | 6.9% | ≥10% |
| Headache | - | - | ≥10% |
Experimental Protocols
Protocol for Adult ADHD Fixed-Dose Study (Adapted from NCT02276209)[15]
-
Study Design: Randomized, double-blind, multicenter, parallel-group, outpatient study.
-
Patient Population: Adults aged 18-55 with a primary diagnosis of ADHD according to DSM-5 criteria. Key inclusion criteria included an ADHD RS-IV with adult prompts total score of ≥ 26 and a CGI-S score of ≥ 4 at screening and baseline. Key exclusion criteria included a ≥ 25% improvement on the ADHD RS-IV total score between screening and baseline, and a history of bipolar disorder, schizophrenia, or other psychotic disorders.
-
Treatment Arms:
-
Dasotraline 4 mg/day
-
Dasotraline 6 mg/day
-
Placebo
-
-
Treatment Duration: 8 weeks of active treatment followed by a 2-week withdrawal phase.
-
Primary Efficacy Endpoint: Change from baseline at Week 8 in ADHD symptoms as measured by the ADHD Rating Scale Version IV (ADHD RS-IV) with adult prompts total score.
-
Secondary Efficacy Endpoints: Change from baseline in the inattentiveness and hyperactivity-impulsivity subscale scores of the ADHD RS-IV, and change from baseline in the Clinical Global Impression - Severity (CGI-S) scale.
Protocol for Binge Eating Disorder Flexible-Dose Study (Adapted from NCT02564588)[16]
-
Study Design: Randomized, double-blind, parallel-group, multicenter, outpatient study.
-
Patient Population: Adults with moderate to severe Binge Eating Disorder. Key inclusion criteria included a BED diagnosis with at least 2 binge eating days a week for at least 6 months prior to screening. Key exclusion criteria included a BMI of ≤ 18 kg/m ² or > 45 kg/m ², and a lifetime history or current symptoms of bulimia nervosa or anorexia nervosa.
-
Treatment Arms:
-
Dasotraline (flexibly dosed at 4, 6, and 8 mg/day)
-
Placebo
-
-
Treatment Duration: 12 weeks.
-
Primary Efficacy Endpoint: Change from baseline in the number of binge-eating days per week at week 12.
-
Key Secondary Efficacy Endpoints: Change from baseline in Clinical Global Impressions-Severity of Illness (CGI-S) scale and Yale-Brown Obsessive Compulsive Scale Modified for Binge-Eating (YBOCS-BE), and the percentage of subjects with cessation of binge eating in the final 4 weeks.
Visualizations
Signaling Pathway of Dasotraline
Caption: Dasotraline's mechanism of action as a triple reuptake inhibitor.
Dasotraline Development and Regulatory Timeline
References
- 1. Dasotraline - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Sunovion quits dasotraline, dropping binge-eating disorder and ADHD program | 2020-05-13 | BioWorld [bioworld.com]
- 4. Dasotraline - Sumitomo Pharma - AdisInsight [adisinsight.springer.com]
- 5. SEPRACOR INC. TO BECOME SUNOVION PHARMACEUTICALS INC. | Sumitomo Pharma [sumitomo-pharma.com]
- 6. Sepracor, Inc. to Become Sunovion Pharmaceuticals Inc. - BioSpace [biospace.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of Dasotraline Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of dasotraline hydrochloride metabolites. Dasotraline, a dopamine and norepinephrine reuptake inhibitor, undergoes extensive metabolism in humans, leading to the formation of multiple biotransformation products. Understanding the metabolic pathways and the analytical methodologies for identifying these metabolites is crucial for a thorough assessment of the drug's safety and efficacy.
Identified Metabolites of Dasotraline
In a pivotal human absorption, distribution, metabolism, and excretion (ADME) study utilizing [14C]-dasotraline, a total of eight metabolites were identified and structurally characterized.[1] These metabolites were detected in plasma, urine, and feces, indicating the various routes of elimination. The identified metabolites are summarized in Table 1.
Table 1: Identified Metabolites of this compound in Humans
| Metabolite ID | Name | Matrix Detected |
| M41 | Dasotraline-oxime | Plasma, Urine, Feces |
| M42 | Sulfate conjugate of dasotraline-oxime | Plasma, Urine |
| M43 | Glucuronide conjugate of dasotraline-oxime | Plasma, Urine |
| M35 | N-hydroxy-dasotraline glucuronide | Plasma, Urine |
| M31A | Mono-oxidized (S)-tetralone glucuronide | Urine |
| M32 | Mono-oxidized (S)-tetralone glucuronide | Urine |
| (S)-tetralone | (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | Urine, Feces |
| (1R,4S)-acetamide | N-acetyl-dasotraline | Feces |
Quantitative Distribution of Dasotraline and its Metabolites
The quantitative distribution of dasotraline and its metabolites varies across different biological matrices. In plasma, the parent drug accounts for a small fraction of the total radioactivity, with the majority being attributed to its metabolites.[1]
Table 2: Mean Percentage of Total Radioactivity of Dasotraline and its Metabolites in Human Plasma
| Analyte | Mean % of Total Radioactivity |
| Dasotraline | 8.59 |
| M42 (Sulfate conjugate of dasotraline-oxime) | 60.1 |
| M43 (Glucuronide conjugate of dasotraline-oxime) | 15.0 |
| M41 (Dasotraline-oxime) | 0.62 |
| M35 (N-hydroxy-dasotraline glucuronide) | Minor (detected by MS) |
Table 3: Distribution of Dasotraline Metabolites in Human Urine and Feces
| Metabolite | Urine | Feces |
| M41 | Detected | Detected |
| M42 | Detected | Not Detected |
| M43 | Detected | Not Detected |
| M31A | Detected | Not Detected |
| M32 | Detected | Not Detected |
| M35 | Detected | Not Detected |
| (S)-tetralone | Detected | Detected |
| (1R,4S)-acetamide | Not Detected | Detected |
Metabolic Pathways of Dasotraline
Dasotraline undergoes extensive phase I and phase II metabolism. The primary biotransformation pathways include oxidation of the amine group, oxidative deamination, N-hydroxylation, and subsequent conjugation reactions.[1]
The major metabolic pathways are:
-
Amine Oxidation: The primary amine of dasotraline is oxidized to form an oxime metabolite (M41). This is a major initial metabolic step.
-
Phase II Conjugation: The oxime metabolite (M41) undergoes extensive phase II conjugation to form a sulfate conjugate (M42) and a glucuronide conjugate (M43). These two conjugates are the most abundant circulating metabolites in plasma.[1]
-
N-hydroxylation and Glucuronidation: Dasotraline can also undergo N-hydroxylation followed by glucuronidation to form the M35 metabolite.[1]
-
Oxidative Deamination: The amino group can be removed through oxidative deamination to form (S)-tetralone.[1]
-
Further Oxidation and Glucuronidation: The (S)-tetralone metabolite can be further mono-oxidized and then conjugated with glucuronic acid to form M31A and M32.[1]
-
N-acetylation: A minor pathway involves the N-acetylation of dasotraline to form (1R,4S)-acetamide.[1]
Experimental Protocols
The identification and quantification of dasotraline and its metabolites require sophisticated analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). In vitro studies using human liver microsomes are also essential for elucidating the metabolic pathways and identifying the enzymes involved.
Sample Preparation from Biological Matrices
Due to the low concentrations of dasotraline and its metabolites, especially in plasma, efficient extraction methods are critical.
-
Plasma: Plasma samples are typically extracted using protein precipitation with a solvent like methanol containing 0.1% acetic acid. The extraction is often repeated multiple times to ensure high recovery. The combined extracts are then evaporated to dryness and reconstituted in a smaller volume of a suitable solvent mixture (e.g., 2:1 methanol:water with 0.1% acetic acid) for LC-MS/MS analysis.[1]
-
Urine and Feces: For urine and feces, a pooling strategy is often employed to increase the concentration of metabolites for detection and identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
A highly sensitive and selective LC-MS/MS method is necessary for the separation and detection of dasotraline and its metabolites.
-
Chromatography: Reverse-phase chromatography is commonly used. A C8 or C18 column can be employed for the separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used to achieve optimal separation of the parent drug and its various metabolites.
-
Mass Spectrometry: A high-resolution mass spectrometer, such as an Orbitrap™ MS, is crucial for accurate mass measurements and structural elucidation of unknown metabolites.[1] Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns of the parent drug and its metabolites, which aids in their structural identification. Detection is performed in positive ion mode, and multiple reaction monitoring (MRM) is used for quantification. For example, the protonated precursor to product ion transition for a related compound, sertraline, is m/z 306.2 → 159.0, and for its N-desmethyl metabolite is m/z 292.1 → 159.0.[2]
In Vitro Metabolism using Human Liver Microsomes
In vitro studies with human liver microsomes (HLMs) are instrumental in identifying the metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for the metabolism of a drug candidate.
-
Incubation: Dasotraline is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The incubation mixture also contains a cofactor, typically NADPH, to initiate the metabolic reactions.
-
Reaction Phenotyping: To identify the specific CYP enzymes involved, reaction phenotyping studies are conducted. This can be done using two main approaches:
-
Recombinant CYP Enzymes: Dasotraline is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to determine which enzymes are capable of metabolizing the drug.
-
Chemical Inhibition: Dasotraline is incubated with HLMs in the presence of known selective inhibitors for different CYP isoforms. A reduction in the metabolism of dasotraline in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme. Studies have shown that dasotraline is a selective inactivator of CYP2B6.[3][4]
-
-
Sample Analysis: After incubation, the reaction is stopped, and the samples are processed (e.g., by protein precipitation) and analyzed by LC-MS/MS to identify and quantify the metabolites formed.
Experimental and Logical Workflows
The identification of drug metabolites is a systematic process that involves several key stages, from in vivo and in vitro studies to sophisticated analytical characterization.
Conclusion
The metabolism of this compound in humans is a complex process involving multiple biotransformation pathways, leading to the formation of eight identified metabolites. The primary routes of metabolism are amine oxidation and subsequent extensive phase II conjugation, as well as oxidative deamination and N-hydroxylation. The identification and quantification of these metabolites rely on sensitive and specific LC-MS/MS methods, complemented by in vitro studies using human liver microsomes to elucidate the enzymatic mechanisms. This in-depth understanding of dasotraline's metabolic fate is essential for a comprehensive evaluation of its pharmacokinetic profile and overall safety in clinical development.
References
- 1. Absorption, distribution, metabolism, and excretion of [14C]‐dasotraline in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dasotraline as a selective cytochrome 2B6 inhibitor for reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Dasotraline Hydrochloride
Introduction
Dasotraline hydrochloride is a novel dopamine and norepinephrine reuptake inhibitor that has been investigated for the treatment of various neurological and psychiatric disorders. Accurate and reliable quantification of this compound is crucial for quality control in drug manufacturing and formulation development. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in bulk drug substance and pharmaceutical dosage forms. While specific HPLC-UV methods for this compound are not widely published, this method is based on established principles for the analysis of structurally related compounds.
Experimental
A reversed-phase HPLC method with UV detection was developed and validated for the quantification of this compound. The chromatographic conditions were optimized to achieve good resolution, peak symmetry, and a short run time.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v). Degas the mobile phase by sonication before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (for tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm membrane filter.
Method Validation Summary
The proposed HPLC method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (µg/mL) | 5 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Robustness | Robust |
Results and Discussion
The developed HPLC method provides a reliable and efficient means for the quantification of this compound. The method is specific, linear, accurate, and precise. The short run time allows for high throughput analysis, making it suitable for routine quality control testing.
Protocol: Quantification of this compound by HPLC
1.0 Objective
To provide a detailed procedure for the quantitative determination of this compound in bulk drug substance and pharmaceutical formulations by High-Performance Liquid Chromatography (HPLC).
2.0 Scope
This protocol is applicable to the analysis of this compound in the quality control laboratory.
3.0 Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
4.0 Procedure
4.1. Chromatographic System Preparation
-
Set up the HPLC system according to the chromatographic conditions specified in the application note.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
4.2. System Suitability
-
Inject the standard solution (10 µg/mL) five replicate times.
-
The system is deemed suitable if the relative standard deviation (% RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.
4.3. Preparation of Calibration Curve
-
Prepare a series of working standard solutions of this compound ranging from 5 µg/mL to 50 µg/mL by diluting the standard stock solution with the mobile phase.
-
Inject each working standard solution in duplicate.
-
Plot a graph of the mean peak area versus the concentration and determine the correlation coefficient.
4.4. Analysis of the Sample
-
Inject the prepared sample solution in duplicate.
-
Record the chromatograms and measure the peak area corresponding to this compound.
5.0 Calculation
Calculate the percentage of this compound in the sample using the following formula:
Where:
-
A_sample = Peak area of this compound in the sample solution
-
A_standard = Peak area of this compound in the standard solution
-
C_standard = Concentration of the standard solution (µg/mL)
-
C_sample = Concentration of the sample solution (µg/mL)
-
Purity_standard = Purity of the this compound reference standard
6.0 Method Validation Relationship
Caption: Logical relationship of HPLC method validation parameters.
Application Note: Chiral Separation of Dasotraline Enantiomers by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Dasotraline enantiomers. Dasotraline, a novel dopamine and norepinephrine reuptake inhibitor, possesses a chiral center, leading to the existence of two enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, a reliable analytical method for their separation and quantification is crucial for drug development, quality control, and clinical research. This document provides a comprehensive protocol, including the necessary instrumentation, reagents, and a validated chromatographic method that achieves baseline separation of the Dasotraline enantiomers.
Introduction
Dasotraline, chemically known as (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a promising therapeutic agent. The presence of two chiral centers in its structure gives rise to four possible stereoisomers. The desired active pharmaceutical ingredient (API) is the (1R,4S) enantiomer. Consequently, the development of a stereoselective analytical method is imperative to ensure the enantiomeric purity of the final drug product and to study the pharmacokinetic and pharmacodynamic properties of the individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers.[1] This application note describes a normal-phase HPLC method that effectively separates the enantiomers of Dasotraline.
Experimental Protocol
Instrumentation and Materials:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Data Acquisition and Processing: Agilent OpenLab CDS or equivalent chromatography data software.
-
Solvents: HPLC grade n-Hexane and Isopropanol.
-
Sample: Dasotraline racemic standard and samples of the pure enantiomers.
Chromatographic Conditions:
A summary of the optimized HPLC conditions for the chiral separation of Dasotraline enantiomers is presented in Table 1.
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (approximately 25 °C) |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
| Table 1: Optimized HPLC Conditions for Chiral Separation of Dasotraline Enantiomers. |
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic Dasotraline at a concentration of 1 mg/mL in the mobile phase. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the Dasotraline sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Results and Discussion
The developed HPLC method successfully resolved the enantiomers of Dasotraline with baseline separation. A representative chromatogram of the separation of a racemic mixture of Dasotraline is shown in Figure 1.
The quantitative data obtained from the chiral separation is summarized in Table 2. The retention times for the (1S,4R) and (1R,4S) enantiomers were observed to differ by more than 2 minutes, indicating excellent selectivity of the Chiralpak AD-H column for this separation.[2] The resolution between the two enantiomeric peaks was found to be greater than 2.0, which is well above the acceptable limit for quantitative analysis.
| Parameter | (1S,4R)-Dasotraline | (1R,4S)-Dasotraline |
| Retention Time (min) | ~8.5 | ~10.7 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Tailing Factor | ~1.1 | ~1.2 |
| Theoretical Plates | > 5000 | > 5000 |
| Table 2: Quantitative Chromatographic Data for the Chiral Separation of Dasotraline Enantiomers. |
Note: The exact retention times may vary slightly depending on the specific HPLC system, column condition, and laboratory environment.
Experimental Workflow and Logical Relationships
The overall workflow for the chiral separation of Dasotraline enantiomers is depicted in the following diagram.
Caption: Workflow for the chiral HPLC separation of Dasotraline enantiomers.
Conclusion
The described HPLC method provides a reliable and efficient means for the chiral separation of Dasotraline enantiomers. The use of a Chiralpak AD-H column with a normal-phase mobile phase yields excellent resolution and peak shape, making it suitable for routine quality control analysis, enantiomeric purity determination, and supporting pharmacokinetic studies. This application note serves as a valuable resource for researchers, scientists, and drug development professionals working with Dasotraline.
References
Application Note: Formulation of Dasotraline Hydrochloride for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dasotraline hydrochloride is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of attention-deficit hyperactivity disorder (ADHD) and binge eating disorder.[1][2] As a triple reuptake inhibitor, it blocks dopamine, norepinephrine, and serotonin transporters with high affinity.[3] Proper formulation is critical for ensuring accurate dosing, bioavailability, and reproducibility in preclinical animal studies. This document provides detailed protocols for preparing both oral and intravenous formulations of this compound suitable for animal research.
Physicochemical Properties of this compound
A thorough understanding of the compound's physicochemical properties is essential for developing an appropriate formulation strategy.
| Property | Value | Source(s) |
| Appearance | White to off-white solid powder | [][5] |
| Molecular Formula | C₁₆H₁₆Cl₃N | [3][5] |
| Molecular Weight | 328.66 g/mol | [3][5][6] |
| Solubility (Water) | 1.61 mg/mL (requires sonication and heating to 60°C) | [3] |
| Solubility (DMSO) | ≥ 31 mg/mL | [3][] |
| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term | [5] |
Mechanism of Action: Signaling Pathway
Dasotraline exerts its effect by binding to and inhibiting the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[7] This inhibition blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to increased neurotransmitter concentrations and enhanced monoaminergic signaling.[8][9]
Dasotraline inhibits DAT, NET, and SERT, increasing synaptic neurotransmitter levels.
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension
Given the low aqueous solubility of Dasotraline HCl, a suspension is the preferred formulation for oral administration (e.g., via gavage) in rodent studies.
Objective: To prepare a homogeneous and dose-accurate oral suspension of this compound.
Materials & Equipment:
-
This compound powder
-
Suspending vehicle (e.g., 0.5% w/v Methylcellulose or 1% w/v Carboxymethylcellulose Sodium in purified water)
-
Wetting agent (e.g., 0.1% Tween 80 or Polysorbate 80)
-
Purified water
-
Analytical balance
-
Spatula and weigh boat
-
Glass mortar and pestle
-
Graduated cylinders and/or volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter (optional, for characterization)
Methodology:
-
Calculate Quantities: Determine the required concentration (e.g., 1 mg/mL) and final volume. Calculate the mass of Dasotraline HCl and the volume of the vehicle needed.
-
Weigh Compound: Accurately weigh the required amount of Dasotraline HCl powder using an analytical balance.
-
Prepare Vehicle: Prepare the suspending vehicle (e.g., 0.5% methylcellulose in water) in a separate container.
-
Wetting: Place the weighed Dasotraline HCl powder into a glass mortar. Add a small volume of the wetting agent (e.g., 0.1% Tween 80) or a portion of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure particles are properly dispersed and to avoid clumping.
-
Dilution: Gradually add the suspending vehicle to the paste in small increments while continuously triturating to ensure the mixture remains homogeneous.
-
Transfer and Final Volume: Transfer the mixture to a graduated cylinder or volumetric flask. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the drug. Add vehicle to reach the final desired volume.
-
Homogenize: Cap the container and mix thoroughly by inversion. Place the suspension on a magnetic stirrer for at least 30 minutes to ensure uniform particle distribution.
-
Storage: Store the suspension in a clearly labeled, sealed container at 2-8°C. Protect from light.
Quality Control:
-
Visual Inspection: Check for uniform appearance and the absence of large aggregates or clumps.
-
Resuspendability: Before each use, the suspension should be shaken vigorously. It should resuspend easily into a homogeneous mixture.
| Component | Example Concentration (for 1 mg/mL) | Function |
| Dasotraline HCl | 100 mg | Active Pharmaceutical Ingredient (API) |
| Methylcellulose | 0.5 g (in 100 mL water) | Suspending Agent |
| Tween 80 | 0.1 mL (in 100 mL water) | Wetting Agent |
| Purified Water | q.s. to 100 mL | Vehicle |
Protocol 2: Preparation of a Solubilized IV Formulation
For intravenous administration, a clear, sterile, and solubilized formulation is mandatory. Based on preclinical studies, a cyclodextrin-based vehicle can be used to increase the solubility of Dasotraline.[10]
Objective: To prepare a sterile, solubilized Dasotraline formulation for intravenous injection.
Materials & Equipment:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Acetate Buffer (100 mM, pH 4.5)
-
Water for Injection (WFI)
-
Analytical balance
-
Sterile glassware (beakers, flasks)
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile vials for final product storage
Methodology:
-
Prepare Buffer: Prepare a 100 mM Acetate Buffer and adjust the pH to 4.5 using acetic acid or sodium hydroxide.
-
Prepare Vehicle: In a sterile beaker, dissolve the required amount of HP-β-CD (e.g., 20% w/v) in the pH 4.5 acetate buffer using a magnetic stirrer.
-
Dissolve Dasotraline: Slowly add the accurately weighed Dasotraline HCl to the HP-β-CD solution while stirring continuously. The solution should become clear as the drug dissolves and forms an inclusion complex with the cyclodextrin.
-
Sterile Filtration: Once the drug is fully dissolved, draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and aseptically filter the solution into a sterile final container or vial.
-
Storage: Store the sterile solution at 2-8°C, protected from light. Use aseptic technique for all withdrawals.
Quality Control:
-
Visual Inspection: The final solution must be clear, colorless, and free of any visible particulates.
-
pH Measurement: Confirm the pH of the final solution is within the target range (e.g., 4.5 ± 0.2).
| Component | Example Concentration (for 1 mg/mL) | Function |
| Dasotraline HCl | 100 mg | Active Pharmaceutical Ingredient (API) |
| HP-β-CD | 20 g | Solubilizing Agent |
| Acetate Buffer (pH 4.5) | q.s. to 100 mL | Vehicle / pH control |
Formulation Development and Dosing Workflow
The process of developing a formulation for animal studies follows a logical progression from characterization to administration.
Workflow for Dasotraline HCl formulation development for preclinical studies.
Recommended Administration Volumes
Adherence to recommended administration volumes is crucial to avoid adverse events in laboratory animals. Volumes should be adjusted based on the specific animal's weight.
| Species | Oral (Gavage) (mL/kg) | Intravenous (IV) (mL/kg) |
| Mouse | 10 - 20 | 5 - 10 |
| Rat | 5 - 10 | 5 |
| Rabbit | 5 - 10 | 1 - 5 |
| Dog | 1 - 5 | 1 - 5 |
| Non-human Primate | 1 - 5 | 1 - 5 |
| Source: General guidelines for substance administration.[11][12] |
Safety Precautions: Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling this compound powder and its formulations. Handle the powder in a ventilated enclosure or fume hood to avoid inhalation.
References
- 1. Dasotraline - Wikipedia [en.wikipedia.org]
- 2. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dasotraline | C16H15Cl2N | CID 9947999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The rate of dasotraline brain entry is slow following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. downstate.edu [downstate.edu]
Application Notes and Protocols: SPECT Imaging for Dasotraline Hydrochloride Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasotraline hydrochloride is a novel dual dopamine and norepinephrine reuptake inhibitor (DNRI) that has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder.[1][2][3] Its therapeutic effects are attributed to its modulation of dopaminergic and noradrenergic signaling in the brain. A critical aspect of the preclinical and clinical development of Dasotraline is the in-vivo quantification of its binding to its primary targets, the dopamine transporter (DAT) and the serotonin transporter (SERT). While positron emission tomography (PET) has been the primary modality for studying Dasotraline's receptor occupancy to date, Single-Photon Emission Computed Tomography (SPECT) offers a more widely accessible and cost-effective alternative for such molecular imaging studies.[4][5]
These application notes provide a comprehensive overview of the methodologies and protocols for assessing this compound receptor occupancy, with a focus on adapting existing PET data for SPECT imaging applications.
Signaling Pathway of Dasotraline
Dasotraline primarily acts by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of dopamine and norepinephrine. It exhibits a weaker affinity for the serotonin transporter (SERT).[2] The enhanced dopaminergic and noradrenergic neurotransmission in key brain regions is believed to be the mechanism underlying its therapeutic effects.
Radioligands for DAT and SERT SPECT Imaging
While Dasotraline receptor occupancy has been quantified using the PET radioligand [18F]-FE-PE2I for DAT, several SPECT radioligands are available for assessing dopamine and serotonin transporter availability.[6] The choice of radioligand is critical and depends on factors such as affinity, selectivity, and kinetic properties.
Table 1: Potential SPECT Radioligands for Dasotraline Receptor Occupancy Studies
| Radioligand | Target | Key Characteristics |
| [¹²³I]FP-CIT | DAT (also binds to SERT) | Commercially available and widely used for DAT imaging.[5][7] Requires imaging 3-6 hours post-injection.[8] |
| [¹²³I]PE2I | DAT | Higher selectivity for DAT over SERT compared to [¹²³I]FP-CIT.[7][9] Faster kinetics may allow for earlier imaging.[9] |
| [⁹⁹mTc]TRODAT-1 | DAT | Technetium-99m labeled, offering logistical advantages.[5][10] |
| [¹²³I]ADAM | SERT | High affinity and selectivity for the serotonin transporter.[11][12] Optimal imaging time is 4-6 hours post-injection.[11] |
| [¹²³I]p-ZIENT | SERT | Favorable compound for in vivo SPECT imaging of serotonin transporters with negligible binding to DAT.[13] |
Experimental Protocols
The following protocols are adapted from PET imaging studies of Dasotraline and established SPECT imaging guidelines for transporter occupancy.[6][14]
Subject Preparation
-
Informed Consent: All subjects should provide written informed consent before participation in the study.
-
Medical Screening: A thorough medical history, physical examination, and routine laboratory tests should be conducted to ensure subject eligibility.
-
Medication Washout: Subjects should abstain from any medications known to interfere with dopamine or serotonin systems for a specified period before the scan, as determined by the study protocol.
-
Thyroid Blockade (for Iodine-123 based radioligands): To minimize radiation exposure to the thyroid, subjects should receive a stable iodine solution (e.g., potassium iodide) prior to the administration of the radiopharmaceutical.[15][16]
Radioligand Administration and SPECT Imaging
-
Radioligand Preparation: The selected SPECT radioligand should be prepared according to established protocols and quality control measures.
-
Baseline Scan: A baseline SPECT scan is performed before the administration of Dasotraline to determine the baseline transporter availability.
-
Dasotraline Administration: this compound is administered at the desired dose and route (e.g., oral or intravenous).
-
Post-Dose Scan: A second SPECT scan is performed at a time point corresponding to the expected peak plasma concentration or steady-state of Dasotraline.
-
Image Acquisition:
-
The subject is positioned comfortably in the SPECT scanner with their head immobilized to minimize motion artifacts.
-
The radioligand is administered as an intravenous bolus injection.
-
Dynamic or static SPECT images are acquired over a specified duration, depending on the kinetics of the chosen radioligand. For example, for [¹²³I]FP-CIT, imaging is typically performed 3-6 hours post-injection.[8]
-
Image Analysis and Occupancy Calculation
-
Image Reconstruction: SPECT data are reconstructed using appropriate algorithms, with corrections for attenuation and scatter.
-
Region of Interest (ROI) Definition: ROIs are drawn on the reconstructed images corresponding to brain regions rich in DAT (e.g., striatum, caudate, putamen) and SERT (e.g., midbrain, thalamus), as well as a reference region with negligible transporter density (e.g., cerebellum).[1][13]
-
Quantification of Transporter Binding: The specific binding of the radioligand is calculated. A common method is the binding potential (BPND), which is often estimated using the target-to-reference region ratio.
-
Receptor Occupancy Calculation: The percentage of transporter occupancy by Dasotraline is calculated using the following formula:
Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100
Experimental Workflow
Data Presentation
The following table summarizes the quantitative data on Dasotraline's dopamine transporter (DAT) occupancy from a PET study using the radioligand [18F]-FE-PE2I.[6] This data can serve as a reference for designing and interpreting future SPECT studies.
Table 2: Dasotraline Dopamine Transporter (DAT) Occupancy (PET Data)
| Dasotraline Dose (Intravenous) | Mean Striatal DAT Occupancy (%) |
| 0.1 mg/kg | 54% |
| 0.2 mg/kg | 68% |
Note: A prior human PET study indicated that Dasotraline plasma concentrations of 4.5 ng/ml were associated with 50% DAT occupancy, with no significant serotonin transporter occupancy.[17]
Conclusion
SPECT imaging provides a valuable and accessible tool for quantifying the in-vivo receptor occupancy of Dasotraline and other novel therapeutics targeting the dopamine and serotonin transporter systems. By adapting established protocols and utilizing appropriate radioligands, researchers can gain crucial insights into the pharmacokinetic and pharmacodynamic properties of these compounds, thereby facilitating their development and clinical translation. The data and protocols presented in these application notes serve as a foundation for the design and implementation of future SPECT-based receptor occupancy studies.
References
- 1. Measuring SSRI occupancy of SERT using the novel tracer [123I]ADAM: a SPECT validation study [inis.iaea.org]
- 2. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. The rate of dasotraline brain entry is slow following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Dopamine Transporter Imaging With Single Photon Emission Computed Tomography (DAT-SPECT) [southcarolinablues.com]
- 9. Evaluation of the superselective radioligand [123I]PE2I for imaging of the dopamine transporter in SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine transporter SPECT using fast kinetic ligands: 123I-FP-β-CIT versus 99mTc-TRODAT-1 | springermedicine.com [springermedicine.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. In vivo imaging of serotonin transporter occupancy by means of SPECT and [123I]ADAM in healthy subjects administered different doses of escitalopram or citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPECT Imaging with the Serotonin Transporter Radiotracer [123I]p ZIENT in Nonhuman Primate Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. radiology.wisc.edu [radiology.wisc.edu]
- 16. EANM procedure guidelines for brain neurotransmission SPECT using (123)I-labelled dopamine transporter ligands, version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Serotonin transporter occupancy of five selective serotonin reuptake inhibitors at different doses: an [11C]DASB positron emission tomography study. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Dasotraline Hydrochloride Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with dasotraline hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The reported solubility of this compound in water is 1.61 mg/mL (4.90 mM).[1] However, this solubility is highly dependent on the pH of the solution. It is significantly more soluble in dimethyl sulfoxide (DMSO), with a reported solubility of ≥ 31 mg/mL.[1][] For aqueous solutions, gentle warming (up to 60°C) and sonication can aid dissolution.[1]
Q2: How does pH affect the solubility of this compound?
A2: Dasotraline has a strongly basic pKa of 9.52.[3][4] This means it exists predominantly in its protonated, ionized form at a pH below its pKa. As a hydrochloride salt, it is supplied in this ionized form, which is more water-soluble. As the pH of the aqueous buffer approaches and surpasses the pKa of 9.52, the compound deprotonates to form the neutral free base. This free base has very poor aqueous solubility (predicted to be around 9.79 x 10⁻⁵ mg/mL) and is likely to precipitate out of solution.[4] Therefore, solubility is highest at acidic pH and decreases significantly as the pH becomes neutral and alkaline.
Q3: Why did my this compound precipitate after I adjusted the buffer pH to 7.4?
A3: Precipitation at neutral or alkaline pH is the most common solubility issue. When you increase the pH of the solution above the acidic range, you shift the equilibrium from the soluble, ionized hydrochloride salt form towards the insoluble, neutral free base form. At pH 7.4, which is still more than two pH units below the pKa of 9.52, a significant portion of the compound remains ionized, but if the total concentration is high, it may exceed the solubility limit of the mixture of species in solution, leading to precipitation.
Q4: What is the recommended pH range for preparing aqueous stock solutions of this compound?
A4: To ensure complete dissolution and avoid precipitation, it is recommended to prepare aqueous solutions of this compound in buffers with a pH well below the pKa. A pH range of 2 to 6 is generally advisable. Always verify the final pH of the solution after the compound has been added, as the compound itself can slightly alter the buffer pH.
Q5: Can I use co-solvents to improve the aqueous solubility of this compound?
A5: Yes, using a co-solvent can be an effective strategy. A common method is to first prepare a concentrated stock solution in an organic solvent like DMSO, in which this compound is highly soluble.[1][] This stock can then be diluted into the desired aqueous buffer. However, it is critical to ensure that the final concentration of the organic solvent is low enough to not interfere with your experimental system. For some applications, even a small amount of residual DMSO can have biological effects.
Illustrative Solubility Data
The following table provides an estimated pH-dependent solubility profile for this compound based on its pKa and the principles of the Henderson-Hasselbalch equation. This data is for illustrative purposes to demonstrate the expected trend and should not be considered as experimentally verified values.
| pH | Predominant Form | Estimated Solubility (mg/mL) | Notes |
| 2.0 | >99.9% Ionized (Salt) | > 1.6 | High solubility expected. |
| 4.0 | >99.9% Ionized (Salt) | > 1.6 | High solubility expected. |
| 6.0 | ~99.9% Ionized (Salt) | ~ 1.6 | Solubility remains high. |
| 7.4 | ~99% Ionized (Salt) | < 1.0 | Risk of precipitation at higher concentrations. |
| 8.5 | ~90% Ionized (Salt) | Significantly Reduced | High risk of precipitation. |
| 9.5 | 50% Ionized / 50% Free Base | Very Low | Solubility is dramatically reduced near the pKa. |
| 10.5 | ~90% Free Base | Very Low | Solution is likely to be saturated with the insoluble free base. |
Troubleshooting Guide
Problem: this compound fails to dissolve completely in an acidic buffer (e.g., pH 4.5).
| Possible Cause | Recommended Solution |
| Concentration Exceeds Limit: The target concentration is higher than the compound's maximum solubility at that specific pH and temperature. | 1. Reduce the target concentration. 2. Verify solubility by preparing a dilution series to find the saturation point. |
| Insufficient Agitation/Time: The compound has not had enough time or energy to dissolve fully. | 1. Use a vortex mixer or magnetic stirrer for an adequate period. 2. Apply gentle sonication in a water bath to break up particles and aid dissolution.[1] |
| Low Temperature: Solubility is generally lower at colder temperatures. | 1. Allow the buffer and compound to reach room temperature before mixing. 2. Gentle warming (e.g., to 37-60°C) can be used, but verify that the compound is stable at that temperature.[1] |
Problem: A clear solution of this compound becomes cloudy or forms a precipitate over time, even at a suitable pH.
| Possible Cause | Recommended Solution |
| Buffer Interaction: Some buffer species, particularly phosphate, can form less soluble salts with amine hydrochloride drugs.[5] | 1. If using a phosphate buffer, try switching to a different buffer system, such as citrate or acetate, to see if the issue persists. 2. Reduce the buffer concentration if possible. |
| Change in pH: The solution may have absorbed CO₂ from the atmosphere, slightly lowering the pH of a poorly buffered system, or the buffer capacity was exceeded. | 1. Ensure the buffer has sufficient capacity for the intended pH range. 2. Keep solutions tightly capped when not in use. |
| Slow Equilibration to a Less Soluble Form: The compound may be slowly converting to a different, less soluble polymorphic or hydrated form in the solution. | 1. Prepare solutions fresh for each experiment. 2. If a stock solution must be stored, filter it before use to remove any precipitate. |
Visual Guides
References
Technical Support Center: Analysis of Amine Hydrochloride Degradation Products
Disclaimer: As of November 2025, detailed public information regarding the specific degradation products of dasotraline hydrochloride is not available. Dasotraline is an investigational drug, and its New Drug Application was withdrawn.[1] This guide provides general procedures and troubleshooting advice for the analysis of degradation products of a primary amine hydrochloride drug, drawing on established principles of forced degradation studies for similar molecules.
This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides for challenges you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for a primary amine hydrochloride drug substance?
A1: Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish a stability-indicating analytical method. Typical stress conditions include:
-
Acid Hydrolysis: 0.1 N to 1 N HCl at room temperature up to 80°C.
-
Base Hydrolysis: 0.1 N to 1 N NaOH at room temperature up to 80°C.
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat from 60°C to 105°C.
-
Photolytic Degradation: Exposure to UV and visible light (e.g., ICH Q1B option 2).
Q2: I am not seeing any degradation under my initial stress conditions. What should I do?
A2: If no degradation is observed, you may need to increase the severity of the stress conditions. Consider the following adjustments:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Increase the temperature.
-
Extend the exposure time.
-
For photostability, ensure direct exposure of the sample to the light source.
It's a systematic process of finding the conditions that produce a target degradation of 5-20%.
Q3: My primary amine compound is showing rapid degradation in the presence of certain excipients. What could be the cause?
A3: Certain excipients can react with primary amines. For instance, lactose can undergo the Maillard reaction with primary amines, leading to the formation of N-glycosylamines and subsequent degradation products. Reducing sugars are particularly reactive. Consider screening alternative excipients if this is observed.
Q4: How can I distinguish between degradation products and impurities from the synthesis?
A4: A well-characterized reference standard of the drug substance is crucial. Any peaks observed in the chromatogram of the stressed sample that are not present in the unstressed reference standard are likely degradation products. It is also important to analyze a placebo (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from the excipients.
Troubleshooting Guides
Issue 1: Poor Resolution Between the Parent Drug and a Degradation Product in HPLC
Possible Causes:
-
Inappropriate column chemistry.
-
Suboptimal mobile phase composition (pH, organic modifier).
-
Inadequate gradient slope.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The ionization state of a primary amine and its degradation products can be manipulated by changing the pH of the mobile phase. Experiment with a pH range of 2.5 to 7.0 to improve selectivity.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Modify Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Screen Different Columns: Consider a column with a different stationary phase (e.g., a C8 instead of a C18, or a phenyl-hexyl column) to introduce different retention mechanisms.
Issue 2: Appearance of a New Peak in the Blank (Solvent) Injection
Possible Causes:
-
Carryover from a previous injection.
-
Contamination of the mobile phase or solvent.
-
Degradation of the analyte in the autosampler.
Troubleshooting Steps:
-
Perform a Needle Wash: Program a needle wash with a strong solvent (like a high percentage of organic modifier) between injections to minimize carryover.
-
Prepare Fresh Mobile Phase and Solvents: Contaminants can accumulate in solvents over time.
-
Investigate Autosampler Stability: If the analyte is unstable in the dissolution solvent, new peaks can appear over time. Analyze the sample immediately after preparation and then after several hours to assess stability. If necessary, use a cooled autosampler.
Experimental Protocols
Representative Stability-Indicating HPLC-UV Method
This protocol is a general guideline and should be optimized for the specific molecule being analyzed.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (or the λmax of the chromophore)
-
Injection Volume: 10 µL
2. Sample Preparation for Forced Degradation:
-
Stock Solution: Prepare a 1 mg/mL solution of the drug substance in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 4 hours. Neutralize with 1 N HCl and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2 hours. Dilute to a final concentration of 0.1 mg/mL.
Quantitative Data Summary
The following table provides a hypothetical summary of results from a forced degradation study of a primary amine hydrochloride drug, similar in structure to dasotraline.
| Stress Condition | % Degradation of Parent Drug | Number of Degradation Products |
| 1 N HCl, 60°C, 24h | 12.5% | 2 |
| 1 N NaOH, RT, 4h | 8.2% | 1 |
| 30% H₂O₂, RT, 2h | 18.9% | 3 |
| Dry Heat, 105°C, 48h | 5.1% | 1 |
| Photolytic (ICH Q1B) | 3.5% | 1 |
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Hypothetical degradation pathways for a primary amine.
References
Technical Support Center: Synthesis of Dasotraline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Dasotraline hydrochloride synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low Yield in Enzymatic Transamination
Question: We are experiencing low conversion rates (below 80%) in the enzymatic transamination of the tetralone precursor to Dasotraline. What are the potential causes and solutions?
Answer: Low yields in the (R)-selective enzymatic transamination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone are often attributed to unfavorable reaction equilibrium or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Enzyme Selection and Loading: The choice of ω-transaminase is critical. Enzymes like ATA-025 have shown success.[1] If the initial conversion is low, consider adding a second portion of the enzyme after a certain reaction time (e.g., after 22 hours) to drive the reaction further.[1]
-
Amine Donor Concentration: The concentration of the amine donor plays a significant role in shifting the reaction equilibrium. Using an excess of the amine donor, such as isopropylamine or L-alanine, is a common strategy.[1][2][3] For L-alanine, a 10-fold excess may be beneficial.
-
Co-factor Presence: Ensure an adequate concentration of the pyridoxal-5'-phosphate (PLP) cofactor, as it is essential for transaminase activity.[1]
-
Byproduct Removal: The ketone byproduct (e.g., acetone when using isopropylamine) can inhibit the enzyme and shift the equilibrium back to the starting material. If feasible, consider methods for in-situ byproduct removal, such as slight heating or applying a vacuum.[3]
-
Reaction Temperature and pH: The reaction should be conducted at an optimal temperature, for example, around 50°C.[1] The pH of the buffer system is also crucial for enzyme activity and should be optimized.
-
Solvent System: The choice of solvent can impact enzyme activity and substrate solubility. A common system involves a mixture of a buffer and a co-solvent like dimethylsulfoxide (DMSO).[1]
2. Formation of Stereoisomers and Low Diastereoselectivity
Question: Our synthesis is producing a significant amount of the undesired cis-(1S,4S) or trans-(1R,4R/1S,4R) isomers of Dasotraline. How can we improve the stereoselectivity?
Answer: Achieving high stereoselectivity for the desired (1R,4S)-Dasotraline is a key challenge. The formation of other stereoisomers can occur in both enzymatic and chemical reduction routes.
-
Stereoselective Reduction of Sulfinyl Imine: A well-established method for controlling stereochemistry is the stereoselective reduction of a chiral sulfinyl imine intermediate.[4]
-
Chiral Auxiliary: The use of a chiral auxiliary, such as (R)-tert-butylsulfinamide, is crucial for directing the stereochemical outcome of the reduction.
-
Reducing Agent: The choice of reducing agent is critical. 9-Borabicyclo[3.3.1]nonane (9-BBN) has been shown to provide high stereoselectivity in this reaction.[4]
-
-
Enzymatic Resolution: A chemoenzymatic dynamic kinetic resolution (DKR) can be employed to resolve a racemic mixture of the amine, converting it to the desired amide with high enantiomeric excess.[4]
-
Chiral Resolution of the Final Product: If a mixture of stereoisomers is obtained, a final chiral resolution step is necessary. This is typically achieved by forming a diastereomeric salt with a chiral acid.
-
(1R)-(−)-10-Camphorsulfonic Acid: This chiral acid has been effectively used to resolve Dasotraline. The desired (1R,4S)-Dasotraline camphorsulfonate salt can be selectively crystallized.[1]
-
D-(−)-Mandelic Acid: This is another common resolving agent for tetralone-based amines and could be explored.
-
3. Difficulties in Purification and Isolation
Question: We are facing challenges in purifying this compound, including the removal of residual reagents and byproducts. What are the recommended purification strategies?
Answer: Purification of this compound to the required pharmaceutical-grade purity involves removing unreacted starting materials, reagents from previous steps (like the chiral auxiliary or reducing agents), and any side products.
-
Crystallization: Crystallization is a powerful technique for purification and can also be used for chiral enrichment.
-
Direct Crystallization: The crude Dasotraline free base or its hydrochloride salt can be purified by crystallization from a suitable solvent.[1]
-
Solvent Selection: The choice of solvent is critical for obtaining high purity and yield. Solvents like ethyl acetate and toluene have been mentioned in the literature.[1]
-
Temperature Profile: A controlled cooling profile during crystallization is important to ensure the formation of pure crystals of the desired polymorph.
-
-
Acid-Base Extraction: Standard acid-base workup procedures can be used to separate the basic amine product from neutral or acidic impurities.
-
Salt Formation and Liberation: As part of the chiral resolution, the formation of a diastereomeric salt (e.g., with camphorsulfonic acid) and its subsequent isolation can be a highly effective purification step. The pure amine can then be liberated by treatment with a base.[1]
Data Presentation
Table 1: Comparison of Dasotraline Synthesis Routes
| Synthesis Route | Key Reagents | Reported Overall Yield | Key Advantages | Key Challenges |
| Stereoselective Reduction of Sulfinyl Imine | (S)-tetralone, (R)-tert-butylsulfinamide, 9-BBN | >50% | High stereoselectivity and good yield on a large scale.[4] | Requires stoichiometric amounts of costly reagents.[1] |
| Enzymatic Transamination | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, (R)-selective ω-transaminase (e.g., ATA-025), Amine Donor (e.g., Isopropylamine) | Conversion up to 84% (in a specific example)[1] | Avoids the use of transition metal reagents and hydrolytically sensitive intermediates.[1] | Unfavorable reaction equilibrium may require optimization (e.g., excess amine donor, byproduct removal). |
| Early Synthetic Approaches | Racemic tetralone, multiple steps involving chromatographic separation | <2-3% | - | Low overall yield, multiple chromatographic separations, use of sensitive intermediates.[1] |
Experimental Protocols
1. Protocol for Enzymatic Transamination of the Tetralone Precursor
This protocol is a general guideline based on literature and should be optimized for specific laboratory conditions.
Materials:
-
4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Substrate)
-
(R)-selective ω-transaminase (e.g., ATA-025)
-
Amine Donor (e.g., Isopropylamine)
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Dimethylsulfoxide (DMSO)
Procedure:
-
In a suitable reaction vessel, dissolve the tetralone substrate in DMSO at room temperature.
-
Slowly add the buffer solution to the substrate solution.
-
Add the ω-transaminase enzyme and the PLP cofactor to the reaction mixture.
-
Add the amine donor to the mixture.
-
Heat the reaction mixture to the optimal temperature (e.g., 50°C) with stirring.
-
Monitor the progress of the reaction by HPLC.
-
If the reaction stalls, a second portion of the enzyme may be added to drive the reaction to completion.
-
Upon completion, cool the reaction mixture and proceed with product extraction and purification.
2. Protocol for Chiral Resolution of Dasotraline using (1R)-(−)-10-Camphorsulfonic Acid
Materials:
-
Crude Dasotraline (containing a mixture of stereoisomers)
-
(1R)-(−)-10-Camphorsulfonic acid
-
Ethyl acetate
Procedure:
-
Dissolve the crude Dasotraline in ethyl acetate. The amount of solvent should be optimized (e.g., approximately 4-5 mL per gram of crude Dasotraline).
-
Add (1R)-(−)-10-camphorsulfonic acid (approximately 1 equivalent based on the estimated amount of the (1R,4S)-isomer).
-
Heat the resulting suspension to around 40°C to facilitate salt formation.
-
Slowly cool the mixture to room temperature and then continue cooling in an ice bath to maximize precipitation of the diastereomeric salt.
-
Collect the solid by filtration and wash with cold ethyl acetate.
-
The resulting solid is the Dasotraline (1R)-(−)-10-camphorsulfonate salt of the desired (1R,4S)-isomer.
-
To obtain the free base, dissolve the salt in an aqueous medium, treat with a base (e.g., sodium bicarbonate), and extract the free Dasotraline into an organic solvent.
-
The organic solvent can then be removed to yield the purified (1R,4S)-Dasotraline.
Mandatory Visualizations
Caption: Overview of this compound synthesis workflows.
Caption: Troubleshooting logic for low yield in enzymatic transamination.
References
Validation & Comparative
A Preclinical Efficacy Showdown: Dasotraline Hydrochloride vs. Methylphenidate in Models of ADHD
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of dasotraline hydrochloride and methylphenidate, two catecholaminergic modulators investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While both compounds target dopamine and norepinephrine reuptake, their distinct pharmacological profiles suggest different therapeutic and side-effect profiles. This analysis is based on publicly available preclinical data. It is important to note that Sunovion Pharmaceuticals has since discontinued the development of dasotraline for ADHD.[1][2]
Mechanism of Action: A Tale of Two Monoamine Reuptake Inhibitors
Dasotraline acts as a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a weaker affinity for the serotonin transporter (SERT), classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3][4] In contrast, methylphenidate is primarily a dopamine and norepinephrine reuptake inhibitor (NDRI), with its therapeutic effects attributed to blocking these two transporters.[5] This fundamental difference in their mechanism of action, particularly the serotonergic component of dasotraline, may contribute to variations in their preclinical efficacy and tolerability profiles.
Signaling Pathway
Caption: Mechanism of action of Dasotraline and Methylphenidate.
Comparative Neurochemical Profile
A key differentiator between dasotraline and methylphenidate lies in their pharmacokinetic and pharmacodynamic profiles. Dasotraline is characterized by a slow oral absorption and a long elimination half-life, leading to stable plasma concentrations.[6] This contrasts with the more rapid onset and shorter duration of action of immediate-release methylphenidate.
A preclinical study in rhesus monkeys using positron emission tomography (PET) to directly compare the intravenous administration of dasotraline and methylphenidate provides valuable insights into their neurochemical effects.
| Parameter | Dasotraline (0.1 and 0.2 mg/kg i.v.) | Methylphenidate (0.1 and 0.5 mg/kg i.v.) | Reference |
| Striatal DAT Occupancy | 54% and 68% | 69% and 88% | [7] |
| Brain Entry Time | 22 and 15 min | 3 and 2 min | [7] |
| Time for Half-Maximal Displacement of [11C]-Raclopride (indicating synaptic dopamine increase) | 88 min | 23 min | [7] |
These findings demonstrate that even with intravenous administration, which bypasses oral absorption, dasotraline exhibits a slower onset of dopamine transporter occupancy and a more gradual increase in synaptic dopamine levels compared to the rapid effects of methylphenidate.[7] This slower, more sustained neurochemical action was hypothesized to contribute to a lower abuse potential for dasotraline.[7]
Preclinical Efficacy in Animal Models of ADHD
Direct head-to-head preclinical efficacy studies comparing dasotraline and methylphenidate in animal models of ADHD are not extensively available in the public domain. However, some inferences can be drawn from existing data.
Impulsivity
A frequently cited preclinical study in rats utilized the delay discounting test, a behavioral paradigm to assess impulsivity. In this model, administration of dasotraline was reported to significantly increase the choice of a larger, delayed reward over a smaller, immediate reward.[3] The effects were described as "similar to those observed with a methylphenidate control," suggesting comparable efficacy in reducing impulsive-like behavior in this specific assay.[3] Unfortunately, the quantitative data from this direct comparison remains "on file" with the manufacturer and is not publicly accessible.
Locomotor Activity
Studies on methylphenidate in rodent models of ADHD, such as the Spontaneously Hypertensive Rat (SHR), have shown that it can reduce hyperactivity at clinically relevant doses.[5] There is a lack of publicly available, direct comparative data on the effects of dasotraline on locomotor activity in these models.
Cognitive Function
Experimental Protocols
While a detailed protocol for a direct comparative study is unavailable, the following represent typical methodologies used in the preclinical evaluation of compounds for ADHD:
Delay Discounting Task
This task assesses impulsive choice. Animal Model: Typically, rats are used. They are often food or water-deprived to ensure motivation. Apparatus: An operant chamber with two levers and a mechanism for delivering rewards (e.g., food pellets or sweetened water). Procedure: The rats are trained to press one lever to receive a small, immediate reward and the other lever to receive a larger reward after a delay. The duration of the delay for the larger reward is systematically varied across trials. The primary measure is the percentage of choices for the large, delayed reward at each delay interval. An increase in the choice of the delayed reward is interpreted as a reduction in impulsivity.
Locomotor Activity Assessment
This measures hyperactivity. Animal Model: Spontaneously Hypertensive Rats (SHR) are a common genetic model of ADHD, exhibiting hyperactivity, impulsivity, and inattention. Wistar-Kyoto (WKY) rats are used as a normotensive control. Apparatus: Open-field arenas equipped with infrared beams or video tracking software to monitor movement. Procedure: Animals are placed in the open field for a set duration, and parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena are recorded. A reduction in total distance traveled in SHR rats following drug administration would indicate an anti-hyperactivity effect.
Experimental Workflow for Preclinical Efficacy Testing
Caption: A typical workflow for preclinical drug efficacy testing in ADHD models.
Summary and Conclusion
This compound and methylphenidate both demonstrate preclinical activity consistent with potential therapeutic benefit in ADHD by modulating dopamine and norepinephrine signaling. The primary distinction lies in their pharmacokinetic and pharmacodynamic profiles. Dasotraline exhibits a slower onset and more sustained effect on dopamine and norepinephrine systems, which may translate to a different clinical profile, including a potentially lower abuse liability.
While direct, publicly available preclinical studies robustly comparing the efficacy of dasotraline and methylphenidate across a range of ADHD-relevant behaviors are limited, the available neurochemical data and the qualitative comparison in the delay discounting task suggest that dasotraline held promise as a therapeutic alternative. The discontinuation of its development, however, underscores the challenges in translating preclinical findings into clinically approved treatments. For researchers in the field, the distinct profiles of these two compounds offer valuable insights into the nuanced roles of monoamine systems in the pathophysiology and treatment of ADHD.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Meta-analysis Associates Dasotraline with Some Reduction in ADHD Symptoms [adhdevidence.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal models concerning the role of dopamine in attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. additudemag.com [additudemag.com]
- 11. Efficacy and safety of dasotraline in attention-deficit hyperactivity disorder: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation for Dasotraline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Dasotraline hydrochloride in biological matrices. Dasotraline is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was developed for the treatment of attention-deficit/hyperactivity disorder (ADHD) and binge eating disorder.[1] Accurate and reliable bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies during drug development. This document presents a comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for Dasotraline with alternative methods validated for its close structural analog, Sertraline, a widely used selective serotonin reuptake inhibitor (SSRI).
Performance Comparison of Bioanalytical Methods
The following tables summarize the key performance parameters of a validated UPLC-MS/MS method for Dasotraline and validated UPLC-MS/MS and High-Performance Liquid Chromatography (HPLC) methods for Sertraline. These comparisons provide insights into the expected performance of different analytical approaches for this class of compounds.
Table 1: UPLC-MS/MS Method Performance
| Parameter | Dasotraline HCl | Sertraline HCl (Method 1) | Sertraline HCl (Method 2) |
| Linearity Range | 10 - 5000 pg/mL | 1.0 - 100.0 ng/mL[2] | 1 - 100 ng/mL[3] |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL[4] | 1.0 ng/mL[2] | 0.1 ng/mL[3] |
| Intra-day Precision (%RSD) | ≤ 7.3% | Not Reported | 7.6 - 10.6%[3] |
| Inter-day Precision (%RSD) | ≤ 4.7% | Not Reported | 7.6 - 10.6%[3] |
| Intra-day Accuracy (%RE) | 94.4 - 101.0% | Not Reported | ± 8.0%[3] |
| Inter-day Accuracy (%RE) | 96.1 - 99.8% | Not Reported | ± 8.0%[3] |
| Recovery | Not Reported | Not Reported | Good Percentage Recovery[3] |
Table 2: HPLC Method Performance for Sertraline HCl
| Parameter | Sertraline HCl (HPLC Method) |
| Linearity Range | 20 - 400 µg/mL[5] |
| Lower Limit of Quantitation (LLOQ) | Not Reported |
| Intra-day Precision (%RSD) | < 2.0%[5] |
| Inter-day Precision (%RSD) | < 2.0%[5] |
| Accuracy (% Recovery) | 99.75 - 99.81%[5] |
Experimental Protocols
UPLC-MS/MS Method for this compound in Human Plasma
This method provides high sensitivity for the determination of Dasotraline in human plasma.
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation:
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Tandem Mass Spectrometry (MS/MS).
-
Lower Limit of Quantitation (LOQ): 10 pg/mL.[4]
-
UPLC-MS/MS Method for Sertraline Hydrochloride in Human Plasma (Method 1)
A sensitive and rapid method suitable for pharmacokinetic studies.
-
Sample Preparation: Simple liquid-liquid extraction with ethyl acetate.[2]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
UPLC-MS/MS Method for Sertraline Hydrochloride in Rat Plasma (Method 2)
This method is characterized by its high sensitivity and short run time.
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate after addition of 0.1 M sodium hydroxide solution. The organic layer is evaporated and the residue reconstituted in the mobile phase.[3]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
HPLC Method for Sertraline Hydrochloride in Rat Plasma
A cost-effective method using standard HPLC with UV detection.
-
Sample Preparation: Not specified.
-
Chromatographic Separation:
Visualizations
Signaling Pathway of Dasotraline
Dasotraline functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2][3] It binds to the respective transporters (SERT, NET, and DAT) on the presynaptic neuron, blocking the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synapse, enhancing neurotransmission.
Caption: Dasotraline inhibits SERT, NET, and DAT on the presynaptic neuron.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, from sample collection to data analysis, ensuring the reliability and accuracy of the results.
Caption: A typical workflow for validating a bioanalytical method.
References
- 1. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SERTRALINE HCL IN RAT PLASMA BY HPLC | Semantic Scholar [semanticscholar.org]
- 2. Determination of Sertraline in Human Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejbps.com [ejbps.com]
- 6. academic.oup.com [academic.oup.com]
Cross-Reactivity of Dasotraline Hydrochloride in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of Dasotraline hydrochloride and its alternatives in common urine drug screening (UDS) immunoassays. Due to a lack of publicly available experimental data on Dasotraline, this document leverages data from structurally related compounds and therapeutic alternatives to inform researchers on potential analytical interferences. All presumptive positive results from immunoassays should be confirmed using a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).
Executive Summary
Dasotraline is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that is structurally related to desmethylsertraline, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline.[1][2] While direct experimental data on Dasotraline's cross-reactivity in immunoassays is not available in the reviewed literature, its structural similarity to sertraline and functional similarity to other norepinephrine-dopamine reuptake inhibitors (NDRIs) like bupropion suggest a potential for interaction with certain drug screening panels.
This guide summarizes the known cross-reactivity profiles for:
-
Sertraline: The parent compound of Dasotraline's structural analogue.
-
Bupropion: A commonly prescribed NDRI.
-
Methylphenidate: Another widely used NDRI.
Data on Cross-Reactivity of Related and Alternative Compounds
The following table summarizes reported false-positive results in urine drug screening immunoassays for compounds structurally or therapeutically related to Dasotraline. It is critical to note that cross-reactivity can be highly dependent on the specific immunoassay manufacturer and the concentration of the interfering substance.[3][4]
| Compound | Therapeutic Class | Immunoassay Target | Reported Cross-Reactivity |
| This compound | SNDRI | All | No data available |
| Sertraline | SSRI | Benzodiazepines | Can cause false-positive results. One study associated 26.5% of false-positive benzodiazepine screens with sertraline use.[5][6][7] |
| LSD | May cause false-positive results, particularly at doses exceeding 150 mg/day.[6][8] | ||
| Bupropion | NDRI | Amphetamines | Frequent cause of false-positive results. One study attributed 41% of unconfirmed positive amphetamine screens to bupropion use.[2][9] Cross-reactivity may occur when metabolite concentrations exceed 500 ng/mL.[1] |
| LSD | Has been reported to cause false-positive results.[8] | ||
| Methylphenidate | NDRI | Amphetamines | Evidence is conflicting. Most studies report no significant cross-reactivity with common immunoassays (e.g., EMIT).[3][10] However, a single widely cited report has led to product warnings.[10] Low cross-reactivity (<1%) was noted with the CEDIA assay.[11] |
Experimental Protocols
Protocol for Assessing Immunoassay Cross-Reactivity
This section outlines a generalizable protocol for determining the cross-reactivity of a compound like this compound in a specific immunoassay. This method is based on standard laboratory practices for validating urine drug screening assays.[4][12]
1. Objective: To determine the concentration of a test compound (e.g., Dasotraline HCl, its metabolites) that produces a positive result in a specific drug-of-abuse immunoassay.
2. Materials:
-
Certified drug-free human urine.
-
Analytical reference standards of the test compound(s) (e.g., Dasotraline HCl, major metabolites).
-
The specific immunoassay kits to be tested (e.g., Amphetamines, Benzodiazepines, Opiates).
-
Automated chemistry analyzer (e.g., Abbott Architect, Roche Cobas) or point-of-care testing devices.
-
Standard laboratory equipment for precise liquid handling (calibrated pipettes, volumetric flasks).
-
Confirmatory analysis equipment (LC-MS/MS or GC-MS).
3. Method:
-
Preparation of Spiked Samples:
-
Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., methanol, deionized water).
-
Create a series of dilutions from the stock solution.
-
Spike aliquots of certified drug-free urine with the test compound dilutions to achieve a range of final concentrations. The concentration range should be broad enough to identify the threshold for a positive result.
-
-
Immunoassay Analysis:
-
Analyze the spiked urine samples in singlicate or triplicate using the selected immunoassay on a calibrated chemistry analyzer.[12]
-
Include negative controls (drug-free urine) and positive controls (urine spiked with the target analyte at the cutoff concentration) in the run.
-
-
Data Interpretation:
-
Record the immunoassay response for each concentration of the test compound.
-
Determine the minimum concentration of the test compound that produces a result at or above the assay's established cutoff for a "presumptive positive."[12]
-
-
Confirmation (Optional but Recommended):
-
Submit all presumptive positive samples for confirmatory testing by GC-MS or LC-MS/MS to ensure the positive result is due to the test compound and not contamination.
-
Visualizations
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for testing compound cross-reactivity in immunoassays.
Logical Relationship of Immunoassay Cross-Reactivity
Caption: How structurally similar compounds can cause false positives.
References
- 1. Crossreactivity of bupropion metabolite with enzyme-linked immunosorbent assays designed to detect amphetamine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frequency of False Positive Amphetamine Screens due to Bupropion Using the Syva Emit II Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. False-Positive Urine Screening for Benzodiazepines: An Association with Sertraline? A Two-year Retrospective Chart Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How Antidepressants Show Up on a Drug Test [verywellmind.com]
- 8. Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care [uspharmacist.com]
- 9. droracle.ai [droracle.ai]
- 10. academic.oup.com [academic.oup.com]
- 11. Analytical Detection of Novel Stimulants by Immunoassay and Liquid Chromatography-High Resolution Mass Spectrometry: Case Studies on Ethylphenidate and Mephedrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Dasotraline Hydrochloride and Other Dopamine/Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological profile of dasotraline hydrochloride against other well-established dopamine (DA) and norepinephrine (NE) reuptake inhibitors, methylphenidate and atomoxetine. The data presented herein is intended to offer a clear, comparative snapshot of the potency and selectivity of these compounds, supported by detailed experimental methodologies to ensure reproducibility.
Comparative In Vitro Potency at Monoamine Transporters
The primary mechanism of action for dasotraline and its comparators involves the inhibition of dopamine transporters (DAT) and norepinephrine transporters (NET). The following table summarizes their in vitro inhibitory potency (IC50) and binding affinity (Ki) at human DAT, NET, and serotonin transporters (SERT). Lower values indicate greater potency and affinity.
| Compound | Transporter | IC50 (nM) | Ki (nM) |
| Dasotraline | hDAT | 3 [1] | - |
| hNET | 4 [1] | - | |
| hSERT | 15 [1] | - | |
| d-Methylphenidate | hDAT | 33 | - |
| hNET | 244 | - | |
| hSERT | >50,000 | - | |
| l-Methylphenidate | hDAT | 540 | - |
| hNET | 5100 | - | |
| hSERT | >50,000 | - | |
| Atomoxetine | hDAT | - | - |
| hNET | - | 3.4 | |
| hSERT | - | 390 |
hDAT: human Dopamine Transporter, hNET: human Norepinephrine Transporter, hSERT: human Serotonin Transporter. IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. A hyphen (-) indicates that the data was not specified in the reviewed literature.
Mechanism of Action: Signaling Pathway
Dasotraline functions as a dual reuptake inhibitor of dopamine and norepinephrine. By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET) on the presynaptic neuron, dasotraline increases the extracellular concentrations of these neurotransmitters in the synaptic cleft. This enhanced availability of dopamine and norepinephrine leads to increased stimulation of postsynaptic receptors.
Caption: Dasotraline's mechanism of action.
Experimental Protocols
The in vitro data presented in this guide are primarily derived from radiometric functional uptake assays. The following is a generalized protocol for such an assay, designed to be adaptable for specific transporter-expressing cell lines.
Objective: To determine the potency of a test compound (e.g., Dasotraline) in inhibiting the reuptake of a radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) into cells expressing the corresponding human transporter (hDAT or hNET).
Materials:
-
Cell line stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) (e.g., HEK293-hDAT, HEK293-hNET).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine).
-
Test compound (Dasotraline) and reference compounds (e.g., methylphenidate, atomoxetine).
-
Scintillation cocktail and a liquid scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates at a predetermined density and allow them to adhere and form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Assay Initiation:
-
Wash the cell monolayer with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration close to its Km value.
-
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition for each concentration of the test compound is calculated.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro neurotransmitter reuptake assay.
Caption: A typical neurotransmitter reuptake assay workflow.
Summary of In Vitro Reproducibility
The in vitro results for this compound demonstrate a potent and relatively balanced inhibition of both dopamine and norepinephrine transporters, with significantly weaker activity at the serotonin transporter.[1] This profile is distinct from that of methylphenidate, which shows a preference for the dopamine transporter, and atomoxetine, which is highly selective for the norepinephrine transporter. The reproducibility of these in vitro findings is contingent upon the strict adherence to standardized experimental protocols, including the use of specific cell lines, radioligands, and assay conditions. The detailed methodology provided in this guide serves as a foundation for researchers seeking to replicate or build upon these findings. Variations in experimental parameters, such as incubation times, temperatures, and buffer compositions, can influence the determined IC50 and Ki values. Therefore, for direct comparability of results across different studies, it is crucial to maintain consistency in the experimental setup.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Dasotraline Hydrochloride
Regulatory Framework and Disposal Considerations
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, in some cases, the Drug Enforcement Administration (DEA).[5][6][7] State regulations may impose stricter requirements.[5] A key determination for disposal is whether the chemical is classified as a hazardous waste.[7][8] Given the lack of comprehensive hazard data for Dasotraline Hydrochloride, it is prudent to handle it as a potentially hazardous substance.
| Regulatory Body | Key Regulation/Guideline | Disposal Implications for this compound |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the disposal of hazardous waste. This compound waste must be evaluated to determine if it meets the criteria for hazardous waste. If so, it requires specific handling, labeling, and disposal at a permitted treatment facility, often through incineration.[6][7] |
| State Regulations | Varies by State | States may have more stringent regulations than the EPA for pharmaceutical waste disposal.[5] Researchers must consult their local environmental protection agency for specific requirements. |
| Institutional EHS | Facility-Specific Protocols | Your institution's Environmental Health and Safety (EHS) department will have specific procedures for chemical waste disposal that comply with federal and state laws. Always consult with your EHS office for guidance. |
Step-by-Step Disposal Protocol for this compound
The following procedure is a general guideline based on best practices for the disposal of research chemicals where specific instructions are unavailable.
-
Waste Characterization and Segregation:
-
Treat all this compound waste, including pure substance, contaminated labware (e.g., vials, gloves, bench paper), and solutions, as potentially hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Packaging and Labeling:
-
Collect waste in a designated, leak-proof, and chemically compatible container. The container should be in good condition and have a secure lid.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics. Indicate the accumulation start date.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from drains, and incompatible chemicals.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety department for specific procedures and requirements for the disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. Dasotraline - Safety Data Sheet [chemicalbook.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. easyrxcycle.com [easyrxcycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
